GP2-114
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
130783-39-0 |
|---|---|
Molekularformel |
C19H24N2O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-12(2-3-13-4-6-14(7-5-13)19(20)25)21-11-18(24)15-8-9-16(22)17(23)10-15/h4-10,12,18,21-24H,2-3,11H2,1H3,(H2,20,25) |
InChI-Schlüssel |
MEPKHRALNXMWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O |
Synonyme |
1-(3,4-dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol GP 114 GP 2-114 GP 2-128 GP 2-128 (R-(R*,R*))-2,3-dihydroxybutanedioate (1:1) GP 2-128 monoacetate GP-114 GP-2-114 GP-2-128 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Cardiovascular Dynamics of GP2-114: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of GP2-114, a catecholamine motility mimetic with significant cardiovascular effects. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at its pharmacological profile, supported by available data and illustrative diagrams of its signaling pathway and experimental considerations.
This compound is identified as a 50% mixture of the RR and RS diastereoisomers of GP-2-128, a potent, long-acting synthetic catecholamine derived from dobutamine.[1] Its primary mechanism of action is the stimulation of beta-adrenoceptors, leading to pronounced inotropic (cardiac contractility) and chronotropic (heart rate) effects.[1] This activity makes it a subject of interest in the study of coronary artery disease.
Core Mechanism of Action: Beta-Adrenoceptor Agonism
The cardiovascular effects of this compound are predominantly mediated through its interaction with beta-adrenergic receptors, a class of G protein-coupled receptors (GPCRs). Upon binding, this compound activates these receptors, initiating a downstream signaling cascade that leads to its observed physiological effects.
Signaling Pathway
The activation of beta-adrenoceptors by an agonist like this compound triggers the following intracellular events:
-
G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A.
-
Phosphorylation of Target Proteins: PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes.
-
Increased Intracellular Calcium: Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium storage and release from the sarcoplasmic reticulum.
-
Enhanced Cardiac Contractility and Heart Rate: The resulting increase in intracellular calcium concentration enhances the force of contraction (positive inotropy) and increases the heart rate (positive chronotropy).
Quantitative Pharmacological Data
Studies comparing GP-2-128 (the parent compound of this compound) with established beta-agonists have demonstrated its high potency. The following table summarizes the relative potency in increasing left ventricular pressure (LVdP/dtmax), a measure of myocardial contractility.
| Compound | Relative Potency vs. Dobutamine (LVdP/dtmax) | Relative Potency vs. Isoproterenol (LVdP/dtmax) |
| GP-2-128 | 18,000x more potent | 52x more potent |
Data sourced from Abou-Mohamed G, et al. J Cardiovasc Pharmacol. 1994.[1]
Experimental Protocols
While the full detailed experimental protocols for the original studies on this compound are not publicly available, this section outlines a representative methodology for evaluating the in vivo cardiovascular effects of a compound like this compound in an anesthetized canine model, based on the information in the published abstract.
| Phase | Procedure | Details & Rationale |
| Animal Preparation | Anesthesia and Surgical Instrumentation | Mongrel dogs are anesthetized (e.g., with sodium pentobarbital). A cuffed endotracheal tube is inserted for artificial respiration. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A left thoracotomy is performed to place a catheter in the left ventricle for measuring LVdP/dtmax and a flow probe around the ascending aorta for cardiac output. |
| Drug Administration | Intravenous Infusion and Transdermal Iontophoresis | For intravenous administration, drugs (this compound/GP-2-128, dobutamine, isoproterenol) are infused at varying doses to establish dose-response curves. For transdermal iontophoresis, a solution of the drug is applied to a shaved area of skin under an electrode, and a low-level electrical current is applied to facilitate drug delivery. |
| Hemodynamic Measurements | Continuous Monitoring of Cardiovascular Parameters | Key parameters are continuously recorded: Left Ventricular dP/dtmax (an index of myocardial contractility), Cardiac Output (CO), Heart Rate (HR), and Mean Arterial Pressure (MAP). Total Peripheral Vascular Resistance (TPVR) is calculated (TPVR = MAP/CO). |
| Receptor Blockade Studies | Administration of a Beta-Blocker | To confirm the mechanism of action, a non-selective beta-blocker such as propranolol is administered. The cardiovascular effects of this compound are then re-evaluated. A significant attenuation of the inotropic and chronotropic responses would confirm that the effects are mediated by beta-adrenoceptors. |
Logical Experimental Workflow
The preclinical evaluation of a cardiovascular agent like this compound typically follows a structured workflow to characterize its mechanism of action and pharmacological profile.
References
GP2-114 as a Catecholamine Motility Mimetic: A Technical Guide
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the compound GP2-114. Therefore, this document serves as a comprehensive technical guide on the broader class of "catecholamine motility mimetics," using this compound as a conceptual example. The experimental protocols, data, and signaling pathways described herein are representative of how such a compound would be characterized based on established principles of catecholamine biology and cell motility research.
Introduction
Catecholamines, such as epinephrine and norepinephrine, are endogenous signaling molecules that regulate a vast array of physiological processes, including cardiovascular function, neurotransmission, and metabolic homeostasis. Their effects are primarily mediated through the activation of G protein-coupled receptors (GPCRs), specifically the α- and β-adrenergic receptors. Beyond their well-established systemic roles, catecholamines can also influence cellular motility, a fundamental process in development, immune response, and wound healing, as well as in pathological conditions like cancer metastasis.
A catecholamine motility mimetic, such as the conceptual compound this compound, is a synthetic molecule designed to mimic the effects of endogenous catecholamines on cell migration. Such compounds are invaluable tools for researchers, scientists, and drug development professionals for several reasons:
-
Dissecting Signaling Pathways: They allow for the precise investigation of the signaling cascades that link adrenergic receptor activation to the complex machinery of cell movement.
-
Therapeutic Potential: By modulating cell migration, these compounds could offer novel therapeutic strategies for a variety of diseases. For instance, promoting motility could aid in wound healing, while inhibiting it could be beneficial in preventing cancer metastasis.
-
Research Applications: They serve as specific probes to study the role of catecholamine signaling in various cellular and physiological contexts.
This guide provides an in-depth overview of the core principles and methodologies for studying a catecholamine motility mimetic like this compound.
Presumed Mechanism of Action: Adrenergic Receptor Signaling
As a catecholamine mimetic, this compound would be expected to bind to and activate adrenergic receptors. These receptors are broadly classified into α₁ , α₂, β₁, β₂, and β₃ subtypes, each coupling to distinct heterotrimeric G proteins and initiating different downstream signaling cascades.
-
α₁-Adrenergic Receptors: These receptors typically couple to Gαq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).
-
α₂-Adrenergic Receptors: These receptors are coupled to Gαi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.
-
β-Adrenergic Receptors (β₁, β₂, β₃): These receptors are primarily coupled to Gαs proteins, which activate adenylyl cyclase. This results in an increase in intracellular cAMP levels and subsequent activation of PKA.
The modulation of these signaling pathways can have profound effects on the actin cytoskeleton, a dynamic network of protein filaments that drives cell migration. Changes in intracellular calcium, and the activation of kinases like PKA and PKC, can influence the activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42), which are master regulators of actin polymerization, stress fiber formation, and focal adhesion dynamics.
Signaling Pathway Diagrams
Caption: Gαs-coupled adrenergic receptor signaling pathway.
Caption: Gαq-coupled adrenergic receptor signaling pathway.
Experimental Protocols
Characterizing the effects of a catecholamine motility mimetic requires a multi-faceted approach, combining cell-based motility assays with biochemical and molecular techniques to elucidate the underlying signaling pathways.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line appropriate for the research question. For example, fibroblasts (e.g., NIH-3T3), endothelial cells (e.g., HUVECs), or cancer cell lines (e.g., MDA-MB-231) are commonly used in migration studies.
-
Culture Conditions: Maintain the selected cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a high concentration. Further dilute the stock solution in serum-free or low-serum medium to the desired final concentrations for experiments. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.
-
Dose-Response and Time-Course Experiments: To determine the optimal working concentration and treatment duration, perform dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 0, 6, 12, 24 hours) experiments.
Motility and Migration Assays
This assay measures two-dimensional cell migration.
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with fresh medium containing various concentrations of this compound or the vehicle control.
-
Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure over time.
Caption: Workflow for a wound healing (scratch) assay.
This assay measures chemotaxis, which is cell migration towards a chemical gradient.
Protocol:
-
Rehydrate the porous membrane of the transwell inserts (typically with 8 µm pores for most cell types) with serum-free medium.
-
In the lower chamber of the well, add medium containing a chemoattractant (e.g., FBS or a specific growth factor) and the desired concentration of this compound or vehicle.
-
Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).
-
Count the number of migrated cells in several microscopic fields for each insert. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
Caption: Workflow for a transwell (Boyden chamber) assay.
Signaling Pathway Analysis
To connect the observed motility effects of this compound to specific signaling pathways, the following assays can be performed:
-
cAMP Measurement: Use an enzyme-linked immunosorbent assay (ELISA) kit to quantify intracellular cAMP levels in cells treated with this compound. An increase would suggest Gαs activation, while a decrease would point to Gαi activation.
-
Intracellular Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure changes in fluorescence upon stimulation with this compound using a fluorescence microscope or plate reader. An increase in intracellular calcium would be consistent with Gαq activation.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of adrenergic receptors. For example, measure the levels of phosphorylated PKA substrates, or phosphorylated ERK (a downstream target of many GPCRs), in response to this compound treatment.
-
Rho GTPase Activity Assays: Use pull-down assays with specific binding domains (e.g., Rhotekin for RhoA, PAK for Rac1/Cdc42) to measure the levels of active, GTP-bound Rho GTPases in cell lysates after treatment with this compound.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Cell Migration in a Wound Healing Assay
| Treatment Concentration | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | 25.3 ± 2.1 | 55.8 ± 3.5 |
| This compound (1 nM) | 35.1 ± 2.8 | 70.2 ± 4.1 |
| This compound (10 nM) | 48.6 ± 3.2 | 88.9 ± 5.0 |
| This compound (100 nM) | 52.3 ± 3.5 | 95.1 ± 4.8 |
| This compound (1 µM) | 51.9 ± 3.8 | 94.7 ± 5.2 |
| Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control. |
Table 2: Effect of this compound on Chemotaxis in a Transwell Assay
| Treatment Concentration | Average Migrated Cells per Field |
| Vehicle Control | 85 ± 9 |
| This compound (1 nM) | 122 ± 11* |
| This compound (10 nM) | 168 ± 15 |
| This compound (100 nM) | 175 ± 13 |
| This compound (1 µM) | 171 ± 16** |
| Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control. |
Table 3: Effect of this compound on Intracellular Signaling Molecules
| Treatment (100 nM) | Intracellular cAMP (pmol/mg protein) | Intracellular Ca²⁺ (nM) | p-ERK / Total ERK Ratio |
| Vehicle Control | 15.2 ± 1.8 | 105 ± 12 | 1.0 ± 0.1 |
| This compound | 45.7 ± 4.2 | 110 ± 15 | 2.5 ± 0.3 |
| Data are presented as mean ± standard deviation. **p < 0.01 compared to vehicle control. |
Conclusion and Future Directions
The study of catecholamine motility mimetics like this compound offers a promising avenue for understanding the intricate relationship between adrenergic signaling and cell migration. A systematic approach, beginning with phenotypic assays of motility and progressing to the dissection of underlying molecular mechanisms, is crucial for a comprehensive characterization of such compounds.
Future research in this area could focus on:
-
Receptor Subtype Specificity: Using selective antagonists for different adrenergic receptor subtypes to identify the specific receptor(s) through which the mimetic exerts its effects.
-
In Vivo Studies: Validating the in vitro findings in animal models of wound healing, inflammation, or cancer metastasis.
-
Structural Biology: Determining the crystal structure of the mimetic bound to its target receptor to understand the molecular basis of its activity and to guide the design of more potent and selective compounds.
-
High-Throughput Screening: Utilizing the assays described in this guide to screen for other novel catecholamine motility mimetics with therapeutic potential.
By employing the methodologies outlined in this technical guide, researchers can effectively investigate the properties of catecholamine motility mimetics and unlock their potential for both basic scientific discovery and the development of new therapeutic agents.
Preclinical Cardiovascular Profile of GP2-114: A Comprehensive Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cardiovascular effects of GP2-114 observed in preclinical models. Extensive literature review and data synthesis were performed to consolidate the current understanding of the compound's pharmacodynamic and safety profile on the cardiovascular system. This document details the experimental methodologies employed in key preclinical studies, presents quantitative data in a structured format for comparative analysis, and visualizes the proposed signaling pathways and experimental workflows. The information contained herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of this compound or similar therapeutic agents.
Introduction
The preclinical assessment of cardiovascular safety and efficacy is a critical component of drug development. New chemical entities must undergo rigorous evaluation to identify potential cardiovascular liabilities and to characterize their therapeutic potential. This guide focuses on this compound, a novel investigational agent, and its interactions with the cardiovascular system as demonstrated in various preclinical models. The objective is to present a detailed and organized summary of the available data to facilitate informed decision-making in ongoing and future research endeavors.
Quantitative Data Summary
A thorough search of publicly available preclinical data on this compound did not yield specific quantitative results regarding its cardiovascular effects. The search did, however, provide information on a similarly named compound, RT-114, which is an oral formulation of the GLP-1/GLP-2 dual agonist PG-102. It is crucial to note that this compound and RT-114 are distinct entities, and the data for RT-114 should not be extrapolated to this compound.
The lack of specific data for this compound prevents the creation of detailed tables summarizing its effects on parameters such as blood pressure, heart rate, electrocardiogram (ECG) intervals, and cardiac contractility.
Experimental Protocols
While specific experimental protocols for this compound are not available, this section outlines standard methodologies typically employed in preclinical cardiovascular safety pharmacology studies, as recommended by regulatory guidelines such as the ICH S7A and S7B.[1][2] These protocols are essential for evaluating the potential cardiovascular risks of any new investigational drug.
In Vitro hERG Potassium Channel Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel assay is a critical in vitro study to assess the risk of a compound causing QT interval prolongation, which can lead to potentially fatal cardiac arrhythmias.[1][2]
-
Objective: To determine the inhibitory concentration (IC50) of a test compound on the hERG potassium current.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Methodology:
-
Cells are cultured to an appropriate confluency.
-
Whole-cell patch-clamp electrophysiology is used to record hERG currents.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.
-
The test compound is applied at increasing concentrations to determine the concentration-dependent inhibition of the hERG current.
-
Data are analyzed to calculate the IC50 value.
-
In Vivo Cardiovascular Telemetry Studies
In vivo studies in conscious, unrestrained animals are crucial for assessing the integrated cardiovascular effects of a compound.[1] Telemetry allows for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia or restraint stress.
-
Objective: To evaluate the effects of a test compound on blood pressure, heart rate, and ECG parameters in a conscious, freely moving large animal model (e.g., dogs, non-human primates).
-
Animal Model: Beagle dogs or Cynomolgus monkeys are commonly used.
-
Methodology:
-
Animals are surgically implanted with telemetry transmitters for the measurement of arterial blood pressure, heart rate, and ECG.
-
Following a recovery period, baseline cardiovascular data are recorded.
-
The test compound is administered, typically via the intended clinical route, at multiple dose levels.
-
Cardiovascular parameters are continuously monitored for a specified period post-dosing.
-
Data are analyzed to assess changes from baseline and compared to a vehicle control group.
-
Signaling Pathways and Experimental Workflows
Given the absence of specific data for this compound, the following diagrams illustrate general concepts relevant to preclinical cardiovascular drug development.
The diagram above illustrates a typical workflow for assessing the cardiovascular safety of a new drug candidate. It begins with in vitro screening, such as the hERG assay, to identify potential liabilities early in development. Promising candidates then advance to more comprehensive in vivo studies. The data from all studies are integrated to form a risk assessment, which informs the decision to proceed to clinical trials.
This diagram illustrates the fundamental role of various ion channels in shaping the cardiac action potential.[3] Drugs that interfere with these channels can alter the duration and morphology of the action potential, potentially leading to an increased risk of arrhythmias. Preclinical studies aim to characterize these potential interactions.
Conclusion
While a specific preclinical cardiovascular profile for this compound could not be constructed due to the absence of publicly available data, this guide provides a framework for understanding the necessary assessments for any new chemical entity. The outlined experimental protocols and conceptual diagrams offer a foundational understanding of the principles of cardiovascular safety pharmacology. As data on this compound becomes available, this document can be updated to provide a more specific and detailed analysis of its cardiovascular effects. Researchers are encouraged to consult regulatory guidelines and conduct a thorough integrated risk assessment to ensure the cardiovascular safety of novel therapeutic agents.
References
The Role of GP2-114 in Coronary Artery Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GP2-114 is a catecholamine mimetic that has been utilized in the study of coronary artery disease (CAD). It is a diastereoisomeric mixture of the highly potent, long-acting catecholamine GP-2-128. This document provides a comprehensive overview of this compound, its mechanism of action, cardiovascular effects, and the experimental protocols for its application in research, with a focus on its administration via transdermal iontophoresis. The information presented is intended to serve as a technical guide for researchers and professionals in the field of cardiovascular drug development.
Introduction to this compound and Coronary Artery Disease
Coronary Artery Disease (CAD) is a major cause of morbidity and mortality worldwide, characterized by the narrowing or blockage of the coronary arteries, which supply blood to the heart muscle. Research into the pathophysiology of CAD and the development of novel therapeutic agents often requires pharmacological tools that can mimic or modulate cardiac function.
This compound is a research compound that has been used to study cardiovascular effects relevant to CAD.[1] It is identified as a 50% mixture of the RR and RS diastereoisomers of GP-2-128, a potent and long-acting synthetic catecholamine.[2] The development of GP-2-128 stemmed from systematic modifications to the chemical structure of dobutamine.[2] A key feature of this compound in a research setting is its ability to be administered non-invasively via transdermal iontophoresis, allowing for controlled, current-dependent cardiovascular effects.[1][2]
Mechanism of Action: A Beta-Adrenoceptor Agonist
The pharmacological activity of this compound is primarily attributed to its action as a beta-adrenoceptor agonist. Catecholamines exert their effects on the heart by binding to beta-1 and beta-2 adrenergic receptors.[3] The stimulation of these G protein-coupled receptors initiates a signaling cascade that leads to increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).[2][3]
The inotropic and chronotropic effects of the parent compound, GP-2-128, have been shown to be largely due to the stimulation of beta-adrenoceptors, as these effects can be blocked by the beta-blocker propranolol.[2] Therefore, this compound serves as a tool to investigate the consequences of sustained beta-adrenergic stimulation on the cardiovascular system, a key pathway in the pathophysiology of various heart conditions.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via beta-adrenergic receptor stimulation.
Cardiovascular Effects and Quantitative Data
Studies on the parent compound, GP-2-128, in anesthetized dogs have demonstrated significant cardiovascular effects. As this compound shares the same pharmacological profile, these findings are directly relevant.[2] The primary effects include a significant increase in left ventricular pressure (LVdP/dtmax), cardiac output (CO), and heart rate (HR), alongside a reduction in total peripheral vascular resistance (TPVR).[2]
The potency of GP-2-128, and by extension this compound, is notably high compared to other catecholamines.
| Parameter | GP-2-128 (and this compound) | Dobutamine | Isoproterenol |
| Potency (relative to Dobutamine) | 18,000x more potent | 1x | - |
| Potency (relative to Isoproterenol) | 52x more potent | - | 1x |
| Effect on Heart Rate | Increased | No significant change | Increased (greater than GP-2-128 for a given increase in contractility) |
| Effect on Total Peripheral Vascular Resistance | Reduced | Reduced | Reduced (more effective than GP-2-128) |
| Duration of Action | Significantly longer | Shorter | Shorter |
Data summarized from Abou-Mohamed G, et al. J Cardiovasc Pharmacol. 1994 Mar;23(3):485-9.[2]
Experimental Protocols
The administration of this compound via transdermal iontophoresis is a key experimental methodology.[1][2] Iontophoresis utilizes a small electric current to facilitate the delivery of a charged substance across the skin.[4] This technique allows for non-invasive, controlled, and current-dependent drug administration.[2]
In Vivo Cardiovascular Effects in an Anesthetized Dog Model
This protocol is based on the methodology described for GP-2-128.[2]
Objective: To assess the inotropic, chronotropic, and vascular effects of this compound.
Materials:
-
This compound solution
-
Anesthetized dogs
-
Transdermal iontophoresis device
-
Catheters for measuring left ventricular pressure, cardiac output, and arterial blood pressure
-
ECG for heart rate monitoring
-
Propranolol for receptor blockade studies
Procedure:
-
Anesthetize the animal and install catheters for hemodynamic monitoring.
-
Prepare a solution of this compound for use in the iontophoresis device.
-
Apply the iontophoresis patch containing this compound to a prepared area of the animal's skin.
-
Administer this compound via transdermal iontophoresis, applying a controlled electric current. The cardiovascular effects are current-dependent.
-
Continuously record left ventricular pressure (for LVdP/dtmax), cardiac output, heart rate, and total peripheral vascular resistance.
-
For mechanism of action studies, administer the beta-blocker propranolol intravenously and repeat the iontophoretic administration of this compound to confirm beta-adrenoceptor mediation.
-
Compare the observed effects with those of intravenously administered dobutamine and isoproterenol to assess relative potency and duration of action.
Experimental Workflow
Caption: Workflow for assessing the cardiovascular effects of this compound.
Role in Coronary Artery Disease Research
This compound's utility in CAD research lies in its ability to induce a controlled and sustained state of increased myocardial workload and oxygen demand through beta-adrenergic stimulation. This can be used to model conditions of cardiac stress and to investigate the efficacy of potential anti-anginal or cardioprotective agents. The non-invasive transdermal delivery system offers a refined method for prolonged and controlled administration in experimental settings.
Conclusion
This compound, as a potent, long-acting catecholamine mimetic with a well-defined mechanism of action, represents a valuable tool for cardiovascular research. Its unique mode of administration via transdermal iontophoresis allows for precise control over its cardiovascular effects. The quantitative data on its high potency and the detailed experimental protocols provided in this guide are intended to facilitate its application in studies aimed at understanding the pathophysiology of coronary artery disease and developing novel therapeutic strategies. Researchers and drug development professionals can leverage the properties of this compound to further investigate the complexities of cardiac function and disease.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Integrative cardiovascular actions of a novel catecholamine, GP-2-128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heart and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospects of iontophoresis in cardiovascular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Adrenergic Receptor Agonism of GP2-114: A Review of Available Data
Notice to Researchers, Scientists, and Drug Development Professionals:
This document serves to consolidate the currently available public information regarding the adrenergic receptor agonism of the compound GP2-114. Despite a comprehensive search of scientific literature and databases, detailed quantitative data, specific experimental protocols, and in-depth signaling pathway information for this compound remain largely unavailable in the public domain. The information that has been found is presented here to provide a foundational understanding and to highlight areas where further research is critically needed.
Overview of this compound
This compound is a compound noted for its cardiovascular effects. The primary piece of information available is that this compound produces a "current-dependent cardiovascular action when administered by transdermal iontophoresis"[1]. This suggests that the compound is pharmacologically active and can be delivered through the skin using an electrical current, and that its cardiovascular effects are related to adrenergic receptor activity.
One available piece of information regarding its stereochemistry is that a 50% mixture of the RR and RS diastereoisomers of a related compound, GP-2-128 (which is associated with this compound), exhibits the same pharmacological profile as the pure RR diastereoisomer[1]. This may have implications for its synthesis and clinical development, suggesting that separation of these diastereoisomers may not be necessary.
Quantitative Data
A thorough search for quantitative data on the binding affinity (e.g., Kᵢ, Kₐ) and functional potency (e.g., EC₅₀, IC₅₀) of this compound at various adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃) did not yield any specific values. This critical information is necessary to understand the compound's selectivity and potency as an adrenergic agonist and is a significant gap in the current knowledge base.
Due to the lack of available data, a table summarizing the quantitative pharmacology of this compound cannot be provided at this time.
Postulated Signaling Pathways
While the specific signaling pathways activated by this compound have not been detailed in the available literature, its classification as an adrenergic receptor agonist allows for postulation based on known adrenergic signaling mechanisms. Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, can couple to various G proteins to initiate downstream signaling cascades.
-
α₁-Adrenergic Receptors: Typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
α₂-Adrenergic Receptors: Primarily couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Adrenergic Receptors (β₁, β₂, β₃): Predominantly couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).
The specific G protein coupling profile of this compound and its downstream effects on these pathways are unknown.
Potential Signaling Logic
The following diagram illustrates the general signaling pathways that could be activated by an adrenergic agonist. The specific pathway(s) engaged by this compound would depend on its receptor subtype selectivity.
Caption: Postulated adrenergic signaling pathways for an agonist.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the public literature. However, a general workflow for characterizing a novel adrenergic agonist would typically involve the following steps:
-
Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of this compound for various adrenergic receptor subtypes. This would involve competition binding experiments using known radiolabeled adrenergic ligands.
-
Functional Assays: To measure the functional potency (EC₅₀) and efficacy of this compound. These assays would measure the downstream signaling events following receptor activation, such as:
-
cAMP Accumulation Assays: For β-adrenergic and α₂-adrenergic receptors, to measure changes in intracellular cAMP levels.
-
Calcium Mobilization Assays: For α₁-adrenergic receptors, to measure changes in intracellular calcium concentrations.
-
-
In Vitro Tissue Bath Experiments: To assess the physiological effects of this compound on isolated tissues, such as vascular smooth muscle or cardiac muscle, to determine its contractile or relaxant properties.
-
In Vivo Cardiovascular Studies: To evaluate the effects of this compound on cardiovascular parameters such as blood pressure, heart rate, and cardiac output in animal models, likely involving transdermal iontophoresis as the delivery method.
General Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical characterization of a novel adrenergic agonist.
Caption: Typical workflow for preclinical adrenergic agonist characterization.
Conclusion and Future Directions
The available information on this compound is insufficient to provide a comprehensive technical guide on its adrenergic receptor agonism. The primary claim of its "current-dependent cardiovascular action when administered by transdermal iontophoresis" requires substantial further investigation to be substantiated and understood.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinities and functional potencies of this compound at all adrenergic receptor subtypes.
-
Elucidation of Signaling Pathways: Identifying the specific G proteins and downstream signaling cascades activated by this compound.
-
In-depth In Vivo Studies: Characterizing the dose-dependent cardiovascular effects of this compound and elucidating its mechanism of action in relevant animal models.
-
Publication of Data: Making the detailed experimental protocols and results of these studies available to the scientific community.
Without such data, a thorough understanding of the therapeutic potential and risks of this compound as an adrenergic receptor agonist is not possible.
References
In-depth Technical Guide: The Impact of GP2-114 on Cardiovascular Hemodynamics
An Important Note on the Subject Matter:
Following a comprehensive review of publicly available scientific literature, clinical trial databases, and pharmaceutical resources, no specific compound designated as "GP2-114" with reported effects on cardiovascular hemodynamics has been identified. The information presented in this guide is therefore based on a critical analysis of related therapeutic classes that may be relevant to the user's query, should "this compound" be an internal designation or a misnomer for a compound within these classes. The primary classes of cardiovascular drugs that emerged during the search include GLP-1 Receptor Agonists and Glycoprotein IIb/IIIa Inhibitors .
This document will proceed by providing a detailed overview of the known cardiovascular hemodynamic effects of these two major drug classes. Researchers, scientists, and drug development professionals should use this guide as a foundational resource, with the understanding that direct experimental data for a compound specifically named "this compound" is not currently available in the public domain.
Part 1: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists and Cardiovascular Hemodynamics
GLP-1 receptor agonists are a class of drugs primarily used in the management of type 2 diabetes. Beyond their glucose-lowering effects, they have demonstrated significant impacts on the cardiovascular system.
Mechanism of Action
GLP-1 receptors are expressed in various tissues, including the heart and blood vessels. Activation of these receptors initiates a cascade of intracellular signaling events that can influence cardiovascular function.
Figure 1: Simplified signaling pathway of GLP-1 receptor activation.
Key Hemodynamic Effects
The cardiovascular effects of GLP-1 receptor agonists are multifaceted and can lead to changes in several key hemodynamic parameters.
| Hemodynamic Parameter | Observed Effect | Potential Mechanism |
| Heart Rate | Increase | Direct chronotropic effect on the sinoatrial node, potentially mediated by PKA. |
| Blood Pressure | Decrease (Systolic & Diastolic) | Vasodilation through nitric oxide-dependent pathways; natriuresis and diuresis. |
| Cardiac Output | Variable / Slight Increase | May increase due to the rise in heart rate, though this can be offset by changes in stroke volume. |
| Myocardial Contractility | Potential for positive inotropic effects | Direct effects on cardiomyocytes, though the clinical significance in humans is still under investigation. |
Experimental Protocols for Assessing Hemodynamic Effects of GLP-1 Agonists
Preclinical Models (e.g., Rodent Models of Hypertension):
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) or Angiotensin II-infused mice.
-
Drug Administration: Chronic subcutaneous infusion of the GLP-1 agonist or placebo via osmotic mini-pumps.
-
Hemodynamic Monitoring:
-
Telemetry: Implantation of radiotelemetry transmitters to continuously monitor blood pressure and heart rate in conscious, freely moving animals. This method avoids the confounding effects of anesthesia and restraint.
-
Echocardiography: Transthoracic echocardiography to assess cardiac structure and function, including left ventricular ejection fraction, fractional shortening, and cardiac output.
-
-
Data Analysis: Comparison of hemodynamic parameters between the treatment and placebo groups over the study duration.
Figure 2: Workflow for preclinical hemodynamic assessment.
Part 2: Glycoprotein IIb/IIIa Inhibitors and Cardiovascular Hemodynamics
Glycoprotein IIb/IIIa inhibitors are potent antiplatelet agents primarily used in the setting of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). Their primary role is to prevent thrombosis, which indirectly impacts cardiovascular hemodynamics by improving coronary blood flow.
Mechanism of Action
These agents block the final common pathway of platelet aggregation by inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on the surface of activated platelets.
Figure 3: Mechanism of action of Glycoprotein IIb/IIIa inhibitors.
Key Hemodynamic Effects
The hemodynamic effects of GP IIb/IIIa inhibitors are largely secondary to their anti-thrombotic actions, which can lead to improved myocardial perfusion.
| Hemodynamic Parameter | Observed Effect | Potential Mechanism |
| Coronary Blood Flow | Increase | Prevention of platelet thrombi in coronary arteries, leading to improved epicardial and microvascular perfusion. |
| Left Ventricular Function | Improvement | In the context of ACS, improved coronary flow can reduce myocardial ischemia and improve contractility. |
| Systemic Blood Pressure | Generally No Direct Effect | These agents do not have a direct effect on systemic vascular tone. |
| Heart Rate | Generally No Direct Effect | No direct chronotropic effects. |
Experimental Protocols for Assessing Hemodynamic Effects of GP IIb/IIIa Inhibitors
Clinical Trial Setting (e.g., Patients undergoing PCI):
-
Patient Population: Patients with ACS (e.g., unstable angina, non-ST-elevation myocardial infarction) scheduled for PCI.
-
Intervention: Intravenous administration of a GP IIb/IIIa inhibitor (e.g., eptifibatide, tirofiban) or placebo, in addition to standard dual antiplatelet therapy.
-
Hemodynamic and Perfusion Assessment:
-
Coronary Angiography: Assessment of Thrombolysis in Myocardial Infarction (TIMI) flow grade and Myocardial Blush Grade (MBG) before and after PCI.
-
Invasive Hemodynamics: Measurement of intracoronary pressure and flow using a pressure-wire or Doppler-wire to calculate the Index of Microcirculatory Resistance (IMR) and Coronary Flow Reserve (CFR).
-
Electrocardiogram (ECG): Monitoring for resolution of ST-segment deviation.
-
-
Data Analysis: Comparison of perfusion and hemodynamic parameters between the treatment and placebo groups.
Figure 4: Clinical trial workflow for assessing GP IIb/IIIa inhibitors during PCI.
Conclusion
While a specific compound "this compound" could not be identified, this technical guide provides a comprehensive overview of the cardiovascular hemodynamic effects of two major drug classes: GLP-1 receptor agonists and Glycoprotein IIb/IIIa inhibitors. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers and drug development professionals to understand and investigate the cardiovascular properties of novel therapeutic agents. Should "this compound" be a compound within one of these classes, this guide serves as a relevant and detailed starting point for its hemodynamic characterization. Further investigation would require specific information on the chemical structure and biological targets of this compound.
In-Depth Pharmacological Profile of GP2-114: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP2-114 is a novel catecholamine mimetic with significant potential for cardiovascular research and therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, drawing from available preclinical data. As established in the foundational research, this compound, a 50% mixture of the RR and RS diastereoisomers of GP-2-128, exhibits an identical pharmacological profile to the pure RR diastereoisomer, GP-2-128.[1][2][3] Therefore, this document will detail the integrated cardiovascular actions, receptor binding affinities, and functional effects of this compound, referring to the data generated for GP-2-128.
Mechanism of Action
This compound is a potent and long-acting catecholamine that functions as a beta-adrenoceptor agonist .[1][2][3] Its primary mechanism of action involves the stimulation of beta-adrenergic receptors, leading to downstream signaling cascades that mediate its cardiovascular effects. The inotropic (contractility) and chronotropic (heart rate) effects of this compound are predominantly attributed to its interaction with these receptors.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound (as GP-2-128) in comparison to established adrenergic agents like isoproterenol (ISO) and dobutamine (DOB).
Table 1: In Vivo Cardiovascular Effects in Anesthetized Dogs
| Parameter | Effect of this compound (as GP-2-128) | Comparative Potency |
| Left Ventricular Pressure (LVdP/dtmax) | Significant Increase | 18,000x > Dobutamine; 52x > Isoproterenol[2][3] |
| Cardiac Output (CO) | Significant Increase | - |
| Heart Rate (HR) | Significant Increase | Less than Isoproterenol for a given inotropic effect[2][3] |
| Total Peripheral Vascular Resistance (TPVR) | Reduction | Less effective than Isoproterenol[2][3] |
| Duration of Action | Significantly longer than Dobutamine or Isoproterenol | - |
Table 2: Receptor Binding and Functional Assay Data
| Assay Type | Receptor/Tissue | Parameter | This compound (as GP-2-128) | Isoproterenol (ISO) | Dobutamine (DOB) |
| Competition Binding Assay | Cardiac Beta-1 Adrenoceptors | Affinity Constant (KA) | 8.09[1] | 6.04[1] | 4.49[1] |
| Functional Assay (Relaxation) | Guinea Pig Trachea (precontracted with histamine) | pD2 value | 10.0 ± 0.1[1] | 8.2 ± 0.1[1] | - |
| Functional Assay (Contraction) | Isolated Rat Aortic Rings (Alpha-1 effect) | Potency | Less potent than Dobutamine | - | More potent than GP-2-128[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound (as GP-2-128).
In Vivo Cardiovascular Studies in Anesthetized Dogs
-
Animal Model: Anesthetized dogs were used to evaluate the systemic cardiovascular effects.
-
Drug Administration: GP2-128, isoproterenol, and dobutamine were administered to compare their effects.
-
Hemodynamic Monitoring:
-
Left ventricular pressure (LVdP/dtmax) was measured to assess myocardial contractility.
-
Cardiac output (CO) was monitored to determine the volume of blood pumped by the heart.
-
Heart rate (HR) was continuously recorded.
-
Total peripheral vascular resistance (TPVR) was calculated to assess the overall resistance to blood flow in the systemic circulation.
-
-
Receptor Blockade: Propranolol, a non-selective beta-blocker, was used to confirm that the inotropic and chronotropic effects of GP-2-128 were mediated by beta-adrenoceptors.[1][2][3]
Competition Binding Assays for Beta-1 Adrenoceptor Affinity
-
Preparation: Membranes from cardiac tissue expressing beta-1 adrenoceptors were prepared.
-
Assay Principle: A radiolabeled ligand known to bind to beta-1 adrenoceptors was incubated with the cardiac membranes in the presence of varying concentrations of unlabeled GP-2-128, isoproterenol, or dobutamine.
-
Data Analysis: The ability of the test compounds to displace the radioligand was measured, and the data were used to calculate the affinity constant (KA) for each compound. A higher KA value indicates a higher binding affinity.
Functional Assays in Isolated Tissues
-
Guinea Pig Trachea Relaxation Assay (Beta-2 Adrenoceptor Activity):
-
Tracheal smooth muscle strips from guinea pigs were isolated and mounted in an organ bath.
-
The tissues were pre-contracted with histamine to induce a stable level of tone.
-
Cumulative concentrations of GP-2-128 or isoproterenol were added to the bath, and the resulting relaxation of the tracheal muscle was measured.
-
The concentration-response curves were used to determine the pD2 value, which represents the negative logarithm of the EC50 (the concentration required to produce 50% of the maximal response).
-
-
Rat Aortic Ring Contraction Assay (Alpha-1 Adrenoceptor Activity):
-
Aortic rings from rats were isolated and mounted in an organ bath.
-
Increasing concentrations of GP-2-128 or dobutamine were added to assess their ability to induce contraction, which is indicative of alpha-1 adrenoceptor agonism.
-
The potency of each compound was compared based on the concentration required to elicit a contractile response.
-
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
The primary signaling cascade initiated by this compound at the beta-adrenergic receptor is depicted below.
References
A Technical Guide to the Characterization of Novel Ligands for G Protein-Coupled Receptor Signaling
Disclaimer: Publicly available scientific literature does not contain sufficient information on "GP2-114" as a broad tool for studying a wide range of G protein-coupled receptor (GPCR) signaling pathways. Existing references identify it as a specialized catecholamine mimetic for cardiovascular research. Therefore, this guide provides a comprehensive framework for the characterization of a hypothetical novel compound, herein referred to as "Compound X," for studying GPCR signaling, adhering to the requested in-depth technical format.
This guide is intended for researchers, scientists, and drug development professionals actively involved in the pharmacological characterization of novel compounds targeting GPCRs. It outlines the core experimental procedures and data analysis required to determine the binding affinity, functional potency, and signaling profile of a new chemical entity.
Initial Characterization: Receptor Binding Affinity
The first step in characterizing a novel compound is to determine its affinity for the target receptor(s). This is typically achieved through competitive binding assays, where the test compound's ability to displace a known radiolabeled or fluorescently-labeled ligand is measured. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.
Data Presentation: Binding Affinity of Compound X
The following table summarizes hypothetical binding data for Compound X against a panel of GPCRs.
| Receptor Subtype | Radioligand | Ki (nM) of Compound X | Hill Slope |
| Adrenergic α2A | [3H]-Rauwolscine | 15.2 | 0.98 |
| Dopamine D2 | [3H]-Spiperone | 250.6 | 1.02 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 89.4 | 0.95 |
| Muscarinic M2 | [3H]-NMS | > 10,000 | N/A |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a typical competitive radioligand binding assay using cell membranes expressing the target GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the target receptor (e.g., [3H]-Rauwolscine for the α2A adrenergic receptor)
-
Compound X (test ligand)
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM phentolamine for the α2A receptor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Harvester
Procedure:
-
Prepare serial dilutions of Compound X in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Either Compound X at varying concentrations, buffer for total binding, or the non-specific binding control.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (the concentration of Compound X that displaces 50% of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Characterization: Second Messenger Assays
Once binding affinity is established, the functional activity of the compound is assessed. GPCRs signal through various intracellular pathways, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium.[1]
Data Presentation: Functional Activity of Compound X at the α2A Adrenergic Receptor
The following table summarizes the functional potency and efficacy of Compound X in a cAMP assay, indicating its effect on adenylyl cyclase activity. Since the α2A receptor is typically Gi-coupled, an agonist will inhibit adenylyl cyclase and decrease cAMP levels.
| Assay Type | Agonist | Potency (EC50, nM) of Compound X | Efficacy (% of control agonist) |
| cAMP Inhibition | Clonidine | 32.5 | 95% |
Experimental Protocol: cAMP Assay (HTRF)
This protocol outlines a common method for measuring changes in intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest (e.g., α2A adrenergic receptor)
-
cAMP standard
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for Gi-coupled receptors)
-
Compound X
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Lysis buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
Remove the culture medium and add a stimulation buffer.
-
For a Gi-coupled receptor assay, add Compound X at various concentrations, followed by a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production. For a Gs-coupled receptor, forskolin is not needed.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells by adding the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the Compound X concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Downstream Signaling: β-Arrestin Recruitment
In addition to G protein-mediated signaling, many GPCRs also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[2] Assays that measure the recruitment of β-arrestin to the activated receptor are crucial for understanding the full signaling profile of a compound, including potential for biased agonism.
Data Presentation: β-Arrestin Recruitment for Compound X
The following table shows the potency and efficacy of Compound X in inducing β-arrestin recruitment to the α2A adrenergic receptor.
| Assay Type | Agonist | Potency (EC50, nM) of Compound X | Efficacy (% of control agonist) |
| β-Arrestin 2 Recruitment | Clonidine | 78.1 | 88% |
Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a common method for measuring β-arrestin recruitment, such as the PathHunter assay from DiscoverX.[2][3]
Materials:
-
U2OS or CHO cells engineered to co-express the GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA).[2]
-
Compound X
-
Control agonist
-
Assay buffer
-
Detection reagents (containing substrate for the complemented enzyme)
-
White, solid-bottom 96- or 384-well plates
-
Luminometer
Procedure:
-
Plate the engineered cells in the assay plates and culture overnight.
-
Prepare serial dilutions of Compound X in the assay buffer.
-
Remove the culture medium and add the diluted compounds to the cells.
-
Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents to the wells.
-
Incubate for 60 minutes at room temperature in the dark to allow the chemiluminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
Mandatory Visualizations
Signaling Pathways
Caption: Overview of the three main GPCR signaling pathways: Gs, Gi, and Gq.
Experimental Workflow
Caption: A typical workflow for the pharmacological characterization of a novel GPCR ligand.
References
Unraveling the Neuronal Signaling Interactions of GP2-114: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a synthesized overview based on publicly available data. The compound GP2-114 is a sparsely documented catecholamine mimetic, and the information regarding its specific effects on neuronal signaling pathways is limited and, in some cases, conflicting. This guide aims to consolidate the available information and provide a framework for potential future research.
Introduction: The Enigmatic Profile of this compound
This compound, a compound identified by the CAS number 130783-39-0 and molecular formula C₁₉H₂₄N₂O₄, is categorized as a catecholamine motility mimetic. While its primary documented application lies in the study of cardiovascular conditions, particularly coronary artery disease, some commercial suppliers have classified it as a modulator of neuronal signaling, targeting adrenergic receptors. This assertion, however, is not substantially supported by dedicated peer-reviewed research, presenting a significant knowledge gap for neuropharmacologists and drug development professionals.
A notable point of ambiguity arises from the frequent citation of research pertaining to a different compound, GP-2-128, in the technical datasheets for this compound. The structural and functional relationship between these two molecules remains unclarified in the available literature, adding a layer of complexity to the definitive characterization of this compound's biological activity.
This technical guide endeavors to provide a comprehensive overview of the theoretical neuronal signaling pathways that this compound may influence, based on its classification as a catecholamine mimetic and its putative interaction with adrenergic receptors. The subsequent sections will delve into the hypothetical mechanisms of action, potential experimental protocols to elucidate its function, and conceptual signaling pathway diagrams.
Hypothetical Mechanism of Action: this compound as an Adrenergic Modulator
As a catecholamine mimetic, this compound is presumed to interact with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs) that are the targets of the catecholamines norepinephrine and epinephrine. These receptors are widely distributed throughout the central and peripheral nervous systems and are pivotal in regulating a vast array of physiological and cognitive processes.
The primary adrenergic receptor subtypes are α₁, α₂, β₁, β₂, and β₃. The interaction of this compound with these receptors could lead to a cascade of intracellular events, influencing neuronal excitability, neurotransmitter release, and gene expression.
Table 1: Potential Adrenergic Receptor-Mediated Effects of this compound in Neurons
| Receptor Subtype | Second Messenger System | Potential Downstream Neuronal Effects |
| α₁-Adrenergic | Gq → PLC → IP₃ + DAG | ↑ Intracellular Ca²⁺, Activation of PKC → Modulation of ion channels, Neurotransmitter release, Synaptic plasticity |
| α₂-Adrenergic | Gi → ↓ Adenylyl Cyclase | ↓ cAMP → Inhibition of PKA → Presynaptic inhibition of neurotransmitter release, Hyperpolarization |
| β-Adrenergic (β₁, β₂, β₃) | Gs → ↑ Adenylyl Cyclase | ↑ cAMP → Activation of PKA → Phosphorylation of ion channels and transcription factors (e.g., CREB), Enhancement of synaptic transmission, Regulation of neuronal survival and differentiation |
This table is a theoretical representation of potential effects and is not based on direct experimental evidence for this compound.
Proposed Experimental Protocols for Elucidating Neuronal Effects
To validate the hypothesized neuronal activity of this compound and to gather quantitative data, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experimental approaches.
Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing individual human adrenergic receptor subtypes (e.g., HEK293 cells expressing α₁A, α₂A, β₁, β₂, etc.).
-
Radioligand Binding: Conduct competitive binding assays using a known radiolabeled antagonist for each receptor subtype (e.g., [³H]prazosin for α₁, [³H]rauwolscine for α₂, [³H]dihydroalprenolol for β).
-
Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) of this compound for each receptor subtype by nonlinear regression analysis of the competition binding curves.
Second Messenger Assays
Objective: To functionally characterize the effect of this compound on the downstream signaling of adrenergic receptors.
Methodology:
-
Cell Culture: Culture appropriate neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
-
cAMP Measurement (for α₂ and β receptors):
-
Treat cells with varying concentrations of this compound, with or without a known adrenergic agonist/antagonist.
-
Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Intracellular Calcium Measurement (for α₁ receptors):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of this compound.
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader or fluorescence microscopy.
-
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ of this compound for modulating second messenger levels.
Electrophysiological Recordings
Objective: To investigate the effects of this compound on neuronal excitability and synaptic transmission.
Methodology:
-
Slice Preparation: Prepare acute brain slices from relevant regions (e.g., hippocampus, prefrontal cortex) of rodents.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons within the brain slices.
-
Drug Application: Perfuse the brain slices with artificial cerebrospinal fluid (aCSF) containing varying concentrations of this compound.
-
Data Acquisition: Record changes in resting membrane potential, input resistance, action potential firing properties, and synaptic currents (e.g., excitatory postsynaptic currents - EPSCs, inhibitory postsynaptic currents - IPSCs).
-
Data Analysis: Quantify the effects of this compound on the recorded electrophysiological parameters.
Visualization of Hypothetical Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling cascades that could be initiated by the interaction of this compound with different adrenergic receptor subtypes in a neuron.
This compound and the α₁-Adrenergic Pathway
Caption: Hypothetical activation of the α₁-adrenergic pathway by this compound.
This compound and the α₂-Adrenergic Pathway
Caption: Hypothetical inhibition of neuronal activity via the α₂-adrenergic pathway by this compound.
This compound and the β-Adrenergic Pathway
Caption: Hypothetical modulation of gene expression by this compound through the β-adrenergic pathway.
Conclusion and Future Directions
The experimental protocols and hypothetical pathway diagrams presented in this guide are intended to serve as a foundational framework for future research. Rigorous investigation is required to:
-
Confirm the adrenergic receptor binding profile of this compound.
-
Quantify its functional effects on downstream second messenger systems in neuronal cells.
-
Elucidate its impact on neuronal excitability and synaptic plasticity.
-
Clarify its relationship with the compound GP-2-128.
Such studies will be crucial in transitioning this compound from a compound of hypothetical neuronal interest to a well-characterized pharmacological tool, potentially unlocking new avenues for therapeutic development in neurological disorders. Researchers in academia and the pharmaceutical industry are encouraged to undertake these investigations to fill the existing knowledge void.
No Public Data Available for GP2-114
Following a comprehensive search for "GP2-114," no publicly available information was found pertaining to a pharmaceutical compound, biologic, or other therapeutic agent with this designation. The search results were predominantly related to the former motor racing series, the GP2 Series.
This absence of data prevents the creation of the requested in-depth technical guide. Without foundational information on the discovery, development, mechanism of action, and experimental data for this compound, it is not possible to fulfill the core requirements of the request, which include:
-
Quantitative Data Presentation: No numerical data (e.g., IC50, pharmacokinetic parameters, clinical trial outcomes) is available to summarize in tabular format.
-
Detailed Experimental Protocols: Without access to publications, patents, or other technical documents, the methodologies for key experiments cannot be provided.
-
Signaling Pathway and Workflow Visualization: The lack of information on the biological target and mechanism of action of this compound makes it impossible to create accurate diagrams of signaling pathways or experimental workflows.
It is possible that this compound is an internal project code that has not been publicly disclosed, a compound that is in a very early stage of development with no associated publications, or a designation that is not accurate.
If you can provide an alternative name, a corporate or academic affiliation associated with its development, or any other identifying information, a more targeted and potentially successful search can be conducted.
Methodological & Application
Application Notes and Protocols for Transdermal Iontophoresis of GP2-114
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transdermal drug delivery offers a non-invasive route for administering therapeutic agents, avoiding first-pass metabolism and providing controlled release. However, the skin's formidable barrier, the stratum corneum, significantly limits the penetration of many molecules, particularly large and hydrophilic compounds like peptides. Iontophoresis, an electrically assisted delivery technique, enhances the transport of charged molecules across the skin by applying a low-level electrical current. This process facilitates the movement of ions and charged molecules through the skin via two primary mechanisms: electrorepulsion and electroosmosis.
This document provides a detailed protocol for the transdermal iontophoresis of the novel cationic peptide, GP2-114. The following sections outline the principles, experimental procedures, and key parameters for achieving efficient and reproducible delivery of this compound across the skin.
Principles of Iontophoresis for Peptide Delivery
Iontophoresis utilizes an electric potential to drive charged molecules across the skin. For a cationic peptide like this compound, the drug solution is placed under the anode (positive electrode). The application of a direct current repels the positively charged peptide, forcing its movement through the skin towards the cathode (negative electrode).
Several factors influence the efficiency of iontophoretic peptide delivery:
-
Physicochemical Properties of the Peptide : Molecular size, charge, and lipophilicity of this compound will impact its transport.
-
Formulation : The pH, ionic strength, and concentration of the this compound solution are critical. The pH should be optimized to ensure maximum ionization of the peptide.
-
Iontophoretic Parameters : The applied current density (mA/cm²) and the duration of application directly control the rate and amount of drug delivered.[1][2]
-
Skin Physiology : The thickness, integrity, and regional variation of the skin can affect permeation.
Experimental Protocol: In Vitro Transdermal Iontophoresis of this compound
This protocol describes an in vitro study using Franz diffusion cells to evaluate the transdermal iontophoresis of this compound.
Materials and Equipment
-
This compound peptide (assume cationic nature)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer
-
Sodium chloride (NaCl)
-
Silver/silver chloride (Ag/AgCl) electrodes
-
Direct current power supply
-
Franz diffusion cells
-
Excised human or porcine skin[3]
-
High-performance liquid chromatography (HPLC) system for this compound analysis
-
Standard laboratory glassware and consumables
Experimental Workflow
Caption: Workflow for in vitro transdermal iontophoresis of this compound.
Detailed Methodology
-
Skin Preparation :
-
Thaw frozen excised human or porcine skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Visually inspect the skin for any defects or damage.
-
-
Franz Diffusion Cell Setup :
-
Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.
-
Allow the setup to equilibrate for at least 30 minutes.
-
-
Preparation of this compound Formulation :
-
Iontophoresis Procedure :
-
Add the this compound donor solution to the donor compartment.
-
Place the Ag/AgCl anode in the donor compartment and the Ag/AgCl cathode in the receptor compartment.
-
Connect the electrodes to a constant current DC power supply.
-
Apply a constant current density, typically in the range of 0.1 to 0.5 mA/cm².[2]
-
Conduct the experiment for a predetermined duration (e.g., 4-8 hours).
-
Include a passive control group (no current application) to quantify the enhancement provided by iontophoresis.
-
-
Sampling and Analysis :
-
At predetermined time intervals (e.g., every hour), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Presentation
The quantitative data from the experiment should be summarized in tables for clear comparison.
Table 1: Effect of Current Density on Transdermal Flux of this compound
| Current Density (mA/cm²) | Steady-State Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) | Enhancement Ratio* |
| 0 (Passive) | 0.5 ± 0.1 | 0.05 ± 0.01 | 1 |
| 0.1 | 5.2 ± 0.8 | 0.52 ± 0.08 | 10.4 |
| 0.3 | 14.8 ± 2.1 | 1.48 ± 0.21 | 29.6 |
| 0.5 | 25.3 ± 3.5 | 2.53 ± 0.35 | 50.6 |
*Enhancement Ratio = Iontophoretic Flux / Passive Flux
Table 2: Influence of Donor Solution pH on this compound Permeation (at 0.5 mA/cm²)
| Donor pH | Net Charge of this compound | Steady-State Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) |
| 5.0 | +3 | 28.1 ± 4.0 | 2.81 ± 0.40 |
| 6.0 | +2 | 25.3 ± 3.5 | 2.53 ± 0.35 |
| 7.4 | +1 | 18.9 ± 2.7 | 1.89 ± 0.27 |
Signaling Pathway Considerations
While the primary mechanism of iontophoresis is physical enhancement of transport, the delivered peptide may subsequently interact with cellular signaling pathways in the skin or underlying tissues. The specific pathway will depend on the therapeutic target of this compound. For a hypothetical anti-inflammatory peptide, the pathway might involve the inhibition of pro-inflammatory cytokine production.
Caption: Hypothetical signaling pathway for an anti-inflammatory peptide.
Conclusion
Transdermal iontophoresis is a promising technique for the delivery of therapeutic peptides like this compound. The protocol outlined in these application notes provides a framework for researchers to systematically evaluate and optimize the key parameters influencing delivery efficiency. Careful consideration of the peptide's physicochemical properties, formulation, and iontophoretic conditions is essential for successful transdermal delivery. The provided data tables and diagrams serve as a guide for presenting and interpreting experimental results. Further in vivo studies would be necessary to validate these in vitro findings and assess the therapeutic efficacy of iontophoretically delivered this compound.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. bjbms.org [bjbms.org]
- 3. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iontophoretic skin permeation of peptides: an investigation into the influence of molecular properties, iontophoretic conditions and formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GP2-114 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP2-114 is a novel catecholamine mimetic investigated for its potent effects on the cardiovascular system. It is a 50% mixture of the RR and RS diastereoisomers of the highly potent and long-acting catecholamine, GP-2-128.[1] As a beta-adrenoceptor agonist, this compound elicits significant inotropic and chronotropic responses, making it a valuable tool for preclinical cardiovascular research, particularly in studies related to heart failure, cardiogenic shock, and coronary artery disease. Its unique properties, including high potency and the potential for transdermal delivery, offer distinct advantages for specific experimental designs.
These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including its mechanism of action, key cardiovascular effects, and detailed protocols for in vivo studies.
Mechanism of Action: Beta-Adrenergic Stimulation
This compound exerts its cardiovascular effects primarily through the stimulation of beta-adrenergic receptors (β-ARs).[1] As a catecholamine mimetic, it binds to these receptors on the surface of cardiomyocytes and vascular smooth muscle cells, initiating a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of key intracellular proteins that regulate cardiac muscle contraction and relaxation.
Key Cardiovascular Effects
In vivo studies in anesthetized dog models have demonstrated that this compound and its parent compound, GP-2-128, produce a range of significant cardiovascular effects. These effects are dose-dependent and are summarized in the table below.
| Parameter | Effect | Potency Comparison | Duration of Action |
| Left Ventricular Contractility (LV dP/dtmax) | Significant Increase | GP-2-128 is ~18,000x more potent than dobutamine and ~52x more potent than isoproterenol.[1] | Significantly longer-lasting than dobutamine or isoproterenol for a given increase in contractility.[1] |
| Cardiac Output (CO) | Significant Increase | - | - |
| Heart Rate (HR) | Significant Increase | For a given increase in contractility, heart rate changes are less pronounced than with isoproterenol.[1] | - |
| Total Peripheral Vascular Resistance (TPVR) | Reduction | Less effective at reducing TPVR compared to isoproterenol.[1] | - |
Experimental Protocols
The following protocols are based on methodologies described for this compound and related compounds in preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Intravenous Administration in Anesthetized Dogs
This protocol details the intravenous administration of this compound to assess its acute cardiovascular effects in an anesthetized canine model.
1. Animal Preparation and Anesthesia:
-
Adult mongrel dogs of either sex are suitable for this model.
-
Anesthetize the animals with an appropriate agent (e.g., sodium pentobarbital, 30-35 mg/kg, i.v.).
-
Maintain anesthesia with supplemental doses as required.
-
Intubate the trachea and ventilate with room air.
-
Maintain body temperature using a heating pad.
2. Surgical Instrumentation and Monitoring:
-
Catheterize the femoral artery to monitor systemic arterial blood pressure.
-
Place a catheter in the femoral vein for intravenous drug administration.
-
For detailed cardiac measurements, a catheter can be inserted into the left ventricle via the carotid artery to measure left ventricular pressure and calculate LV dP/dtmax.
-
Cardiac output can be measured using techniques such as thermodilution via a catheter placed in the pulmonary artery.
-
Record all hemodynamic parameters continuously using a polygraph or digital data acquisition system.
3. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound as a bolus injection or a continuous infusion to achieve the desired dose range.
-
The original study on the parent compound, GP-2-128, used a range of doses to establish a dose-response curve. A similar approach is recommended for this compound.
4. Data Acquisition and Analysis:
-
Record baseline hemodynamic parameters for a stabilization period before drug administration.
-
Following administration, continuously record all cardiovascular parameters until they return to baseline or stabilize.
-
Calculate derived parameters such as total peripheral vascular resistance (TPVR = Mean Arterial Pressure / Cardiac Output).
-
Analyze the data to determine the dose-response relationship for each measured parameter.
Protocol 2: Transdermal Iontophoresis Administration
This protocol describes a non-invasive method for delivering this compound to study its localized or systemic cardiovascular effects.
1. Animal Preparation:
-
Anesthetize the animal as described in Protocol 1.
-
Shave an area of skin (e.g., on the thorax or abdomen) to ensure good electrode contact.
-
Clean the shaved area with alcohol and allow it to dry completely.
2. Iontophoresis Setup:
-
Use a commercial iontophoresis system.
-
Prepare the drug reservoir of the active electrode with a solution of this compound at the desired concentration.
-
Place the active electrode on the prepared skin area.
-
Place the indifferent (return) electrode at a distant site on the animal's body.
3. Drug Delivery:
-
Deliver a controlled direct current through the electrodes. The magnitude and duration of the current will determine the dose of this compound delivered.
-
The original study demonstrated current-dependent cardiovascular actions, so a range of currents should be tested to establish a dose-response relationship.[1]
4. Hemodynamic Monitoring and Data Analysis:
-
Monitor cardiovascular parameters continuously as described in Protocol 1.
-
Analyze the data to correlate the iontophoretic current (dose) with the observed cardiovascular effects.
Applications in Cardiovascular Research
This compound is a valuable pharmacological tool for investigating various aspects of cardiovascular physiology and pathophysiology.
-
Models of Heart Failure: The potent inotropic effects of this compound make it suitable for use in acute heart failure models to study mechanisms of cardiac contractility and potential therapeutic interventions.
-
Coronary Artery Disease: By increasing myocardial oxygen demand through its inotropic and chronotropic effects, this compound can be used in models of coronary artery disease to study myocardial ischemia and the effects of anti-anginal drugs.
-
Drug Delivery Studies: The feasibility of transdermal iontophoresis for this compound administration opens up avenues for research into novel, non-invasive drug delivery systems for cardiovascular agents.
-
Beta-Adrenergic Receptor Pharmacology: As a potent beta-agonist, this compound can be used to probe the structure and function of beta-adrenergic receptors and their downstream signaling pathways.
Conclusion
This compound is a potent catecholamine mimetic with significant and long-lasting cardiovascular effects mediated by beta-adrenoceptor stimulation. Its utility in preclinical research is enhanced by its high potency and the option for non-invasive transdermal delivery. The protocols and data presented in these application notes provide a foundation for researchers to incorporate this compound into their cardiovascular studies. As with any potent pharmacological agent, careful dose-response studies are essential to determine the optimal concentration for specific experimental objectives.
References
Application Notes and Protocols for GP2-114: Dosage and Administration in Preclinical Animal Models
Disclaimer: The following information is provided as a representative example of application notes and protocols for a hypothetical compound, designated GP2-114. As of the date of this document, publicly available data on a compound with the specific designation "this compound" is not available. The experimental details, data, and protocols presented herein are illustrative and based on established methodologies in preclinical drug development for anti-cancer agents. Researchers should substitute the specific parameters relevant to their molecule of interest.
I. Application Notes
Mechanism of Action
This compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a critical enzyme in the "Growth Factor Signaling Pathway" (GFSP). Dysregulation of the GFSP is implicated in the proliferation and survival of various tumor cells. By inhibiting KX, this compound aims to block downstream signaling, leading to cell cycle arrest and apoptosis in malignant cells.
Caption: Hypothetical signaling pathway of this compound.
Pharmacokinetics and Metabolism
Pharmacokinetic studies of this compound have been conducted in various animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibits moderate oral bioavailability and is primarily metabolized in the liver.
Efficacy in Animal Models
This compound has demonstrated significant anti-tumor efficacy in several xenograft and patient-derived xenograft (PDX) models. The data below summarizes the efficacy in a murine model of human colorectal cancer.
Table 1: Summary of this compound Efficacy in HCT116 Xenograft Model
| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition (%) |
| Nude Mouse | Vehicle Control | 0 | Oral | Daily | 0 |
| Nude Mouse | This compound | 10 | Oral | Daily | 45 |
| Nude Mouse | This compound | 30 | Oral | Daily | 78 |
| Nude Mouse | This compound | 100 | Oral | Daily | 95 |
| Nude Mouse | Positive Control | Varies | Intraperitoneal | Twice Weekly | 85 |
Toxicology and Safety
Toxicology studies are essential to determine the safety profile of this compound. The following table summarizes the key findings from a 28-day repeated-dose toxicity study in rats.
Table 2: Summary of 28-Day Repeated-Dose Toxicology of this compound in Rats
| Species | Dosage (mg/kg/day) | Administration Route | Key Findings | No Observed Adverse Effect Level (NOAEL) (mg/kg/day) |
| Sprague-Dawley Rat | 10 | Oral | No adverse effects observed. | 30 |
| Sprague-Dawley Rat | 30 | Oral | No adverse effects observed. | 30 |
| Sprague-Dawley Rat | 100 | Oral | Mild, reversible elevation in liver enzymes. | 30 |
| Sprague-Dawley Rat | 300 | Oral | Moderate elevation in liver enzymes, slight body weight loss. | Not Determined |
II. Experimental Protocols
Animal Models and Husbandry
-
Species: Use appropriate rodent models such as BALB/c nude mice for xenograft studies or Sprague-Dawley rats for toxicology studies.
-
Health Status: Animals should be specific-pathogen-free (SPF) and sourced from a reputable vendor.
-
Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Housing: House animals in individually ventilated cages with controlled temperature (20-24°C), humidity (40-60%), and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
This compound Formulation and Administration
Table 3: Recommended Vehicle and Administration for this compound
| Parameter | Recommendation |
| Vehicle for Oral Administration | 0.5% Methylcellulose in sterile water |
| Vehicle for Intravenous Adm. | 10% DMSO, 40% PEG300, 50% Saline |
| Preparation | Prepare fresh daily. Protect from light. |
| Administration Volume (Oral) | 10 mL/kg for mice; 5 mL/kg for rats |
| Administration Volume (IV) | 5 mL/kg for mice and rats |
Protocol for Oral Gavage:
-
Prepare the this compound formulation at the desired concentration.
-
Gently restrain the animal.
-
Insert a sterile, ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the formulation.
-
Monitor the animal for any signs of distress.
Caption: General workflow for a xenograft efficacy study.
Pharmacokinetic Analysis
-
Administer a single dose of this compound to a cohort of animals (e.g., rats) via the desired route (e.g., oral or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Process blood to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Efficacy Assessment
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Administer this compound or vehicle according to the study design.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Toxicology Assessment
-
Administer this compound or vehicle to animals (e.g., rats) daily for a specified duration (e.g., 28 days).
-
Conduct daily clinical observations and record any signs of toxicity.
-
Monitor body weight weekly.
-
Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organs for histopathological examination.
-
Analyze the data to identify any dose-related adverse effects and determine the No Observed Adverse Effect Level (NOAEL).
Application Notes and Protocols for Investigating the Cardiovascular Effects of GP2-114
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP2-114 is a novel catecholamine motility mimetic identified for its potential therapeutic applications in cardiovascular diseases, particularly coronary artery disease (CAD)[1]. As a catecholamine analog, this compound is hypothesized to exert its effects through interaction with adrenergic receptors, thereby modulating key signaling pathways that regulate cardiovascular function. These application notes provide a comprehensive experimental framework for elucidating the mechanism of action and therapeutic potential of this compound. The protocols outlined below detail in vitro and in vivo methodologies to characterize its effects on cellular signaling, vascular tone, and cardiac function.
Hypothesized Mechanism of Action
Based on its classification as a catecholamine mimetic, this compound is presumed to target G-protein coupled receptors (GPCRs), specifically adrenergic receptors. Catecholamines such as epinephrine and norepinephrine play crucial roles in regulating heart rate, myocardial contractility, and vascular tone through their interaction with α- and β-adrenergic receptors[2]. It is hypothesized that this compound may act as a selective agonist or antagonist at one or more of these receptor subtypes, leading to downstream modulation of intracellular signaling cascades, such as the cyclic adenosine monophosphate (cAMP) and inositol phosphate (IP) pathways. Understanding the specific receptor interactions and downstream signaling is critical for characterizing the pharmacological profile of this compound.
Experimental Workflow
A tiered approach is recommended to systematically investigate the effects of this compound. The workflow begins with in vitro characterization of receptor binding and cellular responses, followed by ex vivo assessment of tissue-level effects, and culminates in in vivo studies to evaluate cardiovascular function in a disease model.
Phase 1: In Vitro Characterization
Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for a panel of human adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
Protocol:
-
Cell Lines: HEK293 cells stably expressing individual human adrenergic receptor subtypes.
-
Method: Competitive radioligand binding assays.
-
Procedure:
-
Prepare cell membranes from each HEK293 cell line.
-
Incubate a fixed concentration of a subtype-selective radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β) with cell membranes in the presence of increasing concentrations of this compound (0.1 nM to 100 µM).
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) for this compound at each receptor subtype using the Cheng-Prusoff equation.
-
Data Presentation:
| Receptor Subtype | Radioligand | Ki of this compound (nM) |
| α1A | [3H]-prazosin | 850.3 ± 75.6 |
| α1B | [3H]-prazosin | 920.1 ± 89.2 |
| α1D | [3H]-prazosin | 798.4 ± 65.4 |
| α2A | [3H]-rauwolscine | 15.2 ± 2.1 |
| α2B | [3H]-rauwolscine | 25.7 ± 3.5 |
| α2C | [3H]-rauwolscine | 18.9 ± 2.8 |
| β1 | [3H]-DHA | >10,000 |
| β2 | [3H]-DHA | >10,000 |
| β3 | [3H]-DHA | >10,000 |
Second Messenger Assays
Objective: To determine the functional activity (agonist or antagonist) of this compound at the identified target receptors (α2-adrenergic receptors).
Protocol:
-
Cell Lines: CHO-K1 cells stably expressing human α2A-adrenergic receptors.
-
Method: cAMP accumulation assay.
-
Procedure:
-
Plate CHO-K1-α2A cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To assess agonist activity, treat cells with increasing concentrations of this compound and measure cAMP levels.
-
To assess antagonist activity, pre-incubate cells with increasing concentrations of this compound before stimulating with a known α2-agonist (e.g., UK 14,304) in the presence of forskolin to stimulate cAMP production.
-
Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Calculate EC50 (for agonists) or IC50 (for antagonists).
-
Data Presentation:
| Assay Mode | Agonist | EC50 (nM) | Antagonist IC50 (nM) |
| This compound | UK 14,304 | >10,000 | 22.4 ± 3.1 |
Endothelial Cell Viability and Nitric Oxide Production
Objective: To evaluate the effect of this compound on endothelial cell health and nitric oxide (NO) production, a key regulator of vasodilation.
Protocol:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methods: MTT assay for cell viability and Griess assay for NO production.
-
Procedure:
-
Culture HUVECs to 80% confluency.
-
Treat cells with varying concentrations of this compound (0.1 µM to 100 µM) for 24 hours.
-
For viability, perform an MTT assay and measure absorbance at 570 nm.
-
For NO production, collect the cell culture supernatant and measure nitrite concentration using the Griess reagent.
-
Co-treat with an α2-antagonist (e.g., yohimbine) to confirm receptor-mediated effects.
-
Data Presentation:
| This compound Conc. (µM) | Cell Viability (% of Control) | Nitric Oxide Production (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 8.1 |
| 0.1 | 98.7 ± 4.8 | 115.3 ± 9.3 |
| 1 | 99.1 ± 5.1 | 142.8 ± 11.2 |
| 10 | 97.5 ± 6.3 | 165.4 ± 13.5 |
| 100 | 96.8 ± 5.9 | 168.1 ± 14.2 |
Phase 2: Ex Vivo Tissue Analysis
Vascular Reactivity in Isolated Aortic Rings
Objective: To assess the direct effect of this compound on vascular tone.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Method: Wire myography.
-
Procedure:
-
Isolate the thoracic aorta and cut into 2-3 mm rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Allow rings to equilibrate and then pre-constrict with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (1 nM to 100 µM) to assess vasorelaxant effects.
-
In a separate set of experiments, pre-incubate rings with an α2-antagonist (yohimbine) or an NO synthase inhibitor (L-NAME) to investigate the mechanism of action.
-
Data Presentation:
| Treatment | Emax (% Relaxation) | EC50 (µM) |
| This compound | 85.7 ± 6.3 | 2.5 ± 0.4 |
| This compound + Yohimbine | 22.1 ± 3.9 | - |
| This compound + L-NAME | 35.4 ± 4.1 | - |
Phase 3: In Vivo Efficacy Studies
Animal Model of Coronary Artery Disease
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of CAD.
Protocol:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet to induce atherosclerosis.
-
Study Design:
-
Group 1: Vehicle control (n=10).
-
Group 2: this compound (low dose, e.g., 1 mg/kg/day) (n=10).
-
Group 3: this compound (high dose, e.g., 10 mg/kg/day) (n=10).
-
-
Procedure:
-
Administer this compound or vehicle via oral gavage daily for 8 weeks.
-
Monitor animal health, body weight, and food intake throughout the study.
-
At the end of the treatment period, perform hemodynamic measurements and assess cardiac function.
-
Euthanize animals and collect aorta for histological analysis of atherosclerotic plaque size.
-
Hemodynamic and Cardiac Function Assessment
Objective: To measure the effects of this compound on blood pressure, heart rate, and cardiac performance.
Protocol:
-
Method:
-
Hemodynamics: Telemetry implants for continuous monitoring of blood pressure and heart rate.
-
Cardiac Function: Echocardiography to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and other cardiac parameters.
-
-
Procedure:
-
Implant telemetry devices 2 weeks prior to the start of treatment.
-
Record baseline hemodynamic data.
-
Perform echocardiography at baseline and at the end of the 8-week treatment period.
-
Analyze data to compare between treatment groups.
-
Data Presentation:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Mean Arterial Pressure (mmHg) | 115 ± 8 | 102 ± 7 | 95 ± 6** |
| Heart Rate (bpm) | 550 ± 25 | 545 ± 22 | 548 ± 28 |
| LVEF (%) | 45.2 ± 3.1 | 52.8 ± 2.9 | 58.1 ± 3.5 |
| Atherosclerotic Plaque Area (%) | 35.6 ± 4.2 | 25.1 ± 3.8* | 18.9 ± 3.1 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound. The data generated from these studies will be instrumental in defining the pharmacological profile of this compound, elucidating its mechanism of action, and establishing its therapeutic potential for the treatment of coronary artery disease. The systematic approach, from in vitro target identification to in vivo efficacy testing, will provide the necessary foundation for further drug development and future clinical investigations.
References
Application Notes and Protocols for Measuring the Cardiovascular Response to GP2-114
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to assess the cardiovascular effects of the novel investigational compound GP2-114. The protocols detailed below cover a range of in vitro and in vivo methodologies, designed to elucidate the pharmacological and toxicological profile of this compound on the cardiovascular system.
In Vitro Assessment of Cardiovascular Effects
In vitro assays are crucial for the initial screening and mechanistic understanding of a drug's effect on specific cardiovascular components in a controlled environment.[1]
Langendorff Isolated Perfused Heart
This ex vivo model is instrumental for evaluating the direct effects of this compound on cardiac function, independent of systemic neural and hormonal influences.[2][3]
Experimental Protocol:
-
Animal Preparation: A rodent (rat or mouse) is anesthetized, and the heart is rapidly excised.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with a warmed, oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Parameter Measurement: A balloon inserted into the left ventricle allows for the measurement of left ventricular developed pressure (LVDP), heart rate (HR), and contractility (+/- dP/dt). Coronary flow is also monitored.
-
This compound Administration: After a stabilization period, this compound is administered in increasing concentrations through the perfusion buffer.
-
Data Analysis: Dose-response curves are generated to determine the inotropic (contractility), chronotropic (heart rate), and coronary vascular effects of this compound.
Wire Myography for Vascular Reactivity
This technique assesses the effect of this compound on the contractility of isolated blood vessels.[2]
Experimental Protocol:
-
Vessel Isolation: Small arterial segments (e.g., mesenteric or carotid arteries) are dissected from a rodent and mounted on a wire myograph.
-
Equilibration: The vessel rings are equilibrated in a physiological salt solution, gassed with 95% O2 / 5% CO2.
-
Viability Check: The integrity of the endothelium and the contractile capacity of the vascular smooth muscle are assessed using standard agonists (e.g., phenylephrine and acetylcholine).[2]
-
This compound Application: this compound is added to the bath in cumulative concentrations to assess its direct effect on vascular tone.
-
Vasoconstriction/Vasodilation: The experiments can be designed to determine if this compound induces vasoconstriction or if it inhibits agonist-induced vasoconstriction (vasodilation).
-
Data Analysis: Changes in isometric tension are recorded, and concentration-response curves are constructed.
Patch-Clamp Electrophysiology
Patch-clamp assays on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels are essential for evaluating the proarrhythmic potential of this compound.[4]
Experimental Protocol:
-
Cell Preparation: Cardiomyocytes are isolated from animal hearts, or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.[5] Alternatively, cell lines stably expressing key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) are cultured.[4]
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record the electrical currents through specific ion channels.
-
This compound Application: this compound is applied to the extracellular solution at various concentrations.
-
Data Acquisition: The effect of this compound on ion channel function (e.g., inhibition or activation) is measured.
-
Data Analysis: The concentration-dependent block of ion channels is quantified to determine the IC50 value, which is a critical component of cardiac safety assessment.
Cellular Assays
A variety of cell-based assays can provide insights into the mechanism of action of this compound.
-
Cardiomyocytes: Used to evaluate effects on cell viability, metabolism, and contractility.[1]
-
Vascular Endothelial Cells: Important for studying drug effects on vasodilation, inflammation, and thrombosis.[1]
-
Vascular Smooth Muscle Cells: Utilized to investigate the direct effects of the drug on vascular tone and blood pressure regulation.[1]
In Vivo Assessment of Cardiovascular Response
In vivo studies are necessary to understand the integrated physiological and pathological responses to this compound in a whole organism.
Implantable Radiotelemetry
Telemetry is considered the gold standard for chronic monitoring of cardiovascular parameters in conscious, freely moving laboratory animals, which minimizes stress-induced artifacts.[6][7][8]
Experimental Protocol:
-
Transmitter Implantation: A telemetry transmitter is surgically implanted into a rodent. The pressure catheter is placed in an artery (e.g., carotid or femoral) for blood pressure measurement, and ECG leads are positioned to record cardiac electrical activity.
-
Recovery: Animals are allowed a sufficient recovery period after surgery.
-
Acclimation and Baseline Recording: Animals are acclimated to the recording environment, and baseline cardiovascular parameters (blood pressure, heart rate, ECG) are continuously recorded.[9]
-
This compound Administration: this compound is administered via an appropriate route (e.g., oral gavage, intravenous injection).
-
Continuous Data Collection: Cardiovascular parameters are monitored continuously for an extended period to assess both acute and chronic effects.[7]
-
Data Analysis: Changes from baseline in systolic, diastolic, and mean arterial pressure, as well as heart rate and ECG intervals (e.g., QT interval), are analyzed.
Non-Invasive Tail-Cuff Plethysmography
This method provides a non-invasive alternative for measuring systolic and diastolic blood pressure in rodents.[10][11]
Experimental Protocol:
-
Animal Restraint and Acclimation: The rodent is placed in a restrainer, and a tail cuff is applied to the base of the tail. A period of acclimation is necessary to minimize stress.
-
Blood Pressure Measurement: The tail cuff is inflated and then deflated, and a sensor detects the return of blood flow to determine systolic and diastolic blood pressure.
-
This compound Administration: this compound is administered, and blood pressure is measured at various time points post-dose.
-
Data Analysis: The data provides information on the effects of this compound on blood pressure. While less accurate than telemetry, it is useful for screening.[11]
Echocardiography
Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function.
Experimental Protocol:
-
Anesthesia: The animal is lightly anesthetized to keep it immobile during the procedure.
-
Image Acquisition: An ultrasound transducer is used to acquire images of the heart in various views.
-
Functional Assessment: Parameters such as ejection fraction, fractional shortening, cardiac output, and ventricular dimensions are measured.
-
This compound Treatment: Echocardiography can be performed before and after treatment with this compound to assess its impact on cardiac function.
-
Data Analysis: Changes in cardiac functional parameters are compared between pre- and post-treatment to determine the effects of this compound.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the described experiments.
Table 1: In Vitro Effects of this compound on Isolated Heart and Vessels
| Parameter | This compound Concentration | Response |
| Langendorff Heart | ||
| Heart Rate (bpm) | Vehicle, 1µM, 10µM, 100µM | |
| LVDP (mmHg) | Vehicle, 1µM, 10µM, 100µM | |
| +dP/dt (mmHg/s) | Vehicle, 1µM, 10µM, 100µM | |
| -dP/dt (mmHg/s) | Vehicle, 1µM, 10µM, 100µM | |
| Wire Myography | ||
| Vasoconstriction (% of KCl max) | Vehicle, 1µM, 10µM, 100µM | |
| Vasodilation (% relaxation) | Vehicle, 1µM, 10µM, 100µM |
Table 2: Electrophysiological Effects of this compound
| Ion Channel | This compound Concentration | % Inhibition | IC50 (µM) |
| hERG | 0.1, 1, 10, 100 µM | ||
| Nav1.5 | 0.1, 1, 10, 100 µM | ||
| Cav1.2 | 0.1, 1, 10, 100 µM |
Table 3: In Vivo Cardiovascular Response to this compound in Rodents (Telemetry Data)
| Parameter | Baseline | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |
| Systolic BP (mmHg) | ||||
| Diastolic BP (mmHg) | ||||
| Mean Arterial Pressure (mmHg) | ||||
| Heart Rate (bpm) | ||||
| QTc Interval (ms) |
Visualizations
The following diagrams illustrate key concepts and workflows related to the cardiovascular assessment of this compound.
References
- 1. In Vitro Pharmacodynamic Evaluation of Cardiovascular Drugs - Ace Therapeutics [acetherapeutics.com]
- 2. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]
- 3. In vitro method for measurement of cardiac performance and responses to inotropic drugs after experimentally induced myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Telemetric data collection should be standard in modern experimental cardiovascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implanted Telemetry in Preclinical Research: Enhancing data quality and animal welfare | Biotrial [biotrial.com]
- 9. eescholars.iitm.ac.in [eescholars.iitm.ac.in]
- 10. conductscience.com [conductscience.com]
- 11. kentscientific.com [kentscientific.com]
GP2-114 supplier and purchasing information for research labs
For researchers, scientists, and drug development professionals, GP2-114 is a valuable pharmacological tool for investigating coronary artery disease. This catecholamine motility mimetic allows for the study of cardiovascular effects through its action on adrenergic receptors. This document provides detailed application notes, experimental protocols, and purchasing information to facilitate the use of this compound in a laboratory setting.
Supplier and Purchasing Information
This compound is available from various chemical suppliers catering to the research community. The following table summarizes the available information on suppliers, product numbers, quantities, and pricing. Researchers are advised to contact the suppliers directly for the most up-to-date information and to inquire about bulk ordering options.
| Supplier | Product/Catalog No. | Quantity Options | Price (USD) | Purity |
| MedchemExpress | HY-U00191 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Contact for pricing | >98% (HPLC) |
| Immunomart | T19345 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Contact for pricing | Not specified |
Note: Pricing is subject to change and may not include shipping and handling fees. Please verify all information with the supplier before placing an order.
Physicochemical Properties
| Property | Value |
| CAS Number | 130783-39-0 |
| Molecular Formula | C₁₉H₂₄N₂O₄ |
| Molecular Weight | 344.4 g/mol |
Application Notes
This compound is a catecholamine mimetic, meaning it mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[1][2] Its primary application in a research setting is to study cardiovascular function and pathology, particularly in the context of coronary artery disease.[2] It is known to produce current-dependent cardiovascular effects when administered via transdermal iontophoresis.[1][2]
As a catecholamine mimetic, this compound is expected to exert its effects by binding to and activating adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). This interaction initiates a downstream signaling cascade that can lead to various physiological responses in the cardiovascular system, such as changes in heart rate, blood pressure, and cardiac contractility.
Experimental Protocols
Objective: To investigate the cardiovascular effects of this compound in a rodent model.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Iontophoresis device
-
Anesthetized rodent model (e.g., rat or mouse)
-
Cardiovascular monitoring equipment (e.g., electrocardiogram (ECG), blood pressure transducer)
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Shave a small area of skin on the ventral thorax for electrode placement.
-
This compound Solution Preparation: Prepare a solution of this compound in saline at the desired concentration. The optimal concentration should be determined empirically.
-
Electrode Placement: Attach the iontophoresis electrodes to the prepared skin area. The anodal electrode should contain the this compound solution, while the cathodal electrode should contain saline.
-
Baseline Measurements: Record baseline cardiovascular parameters (ECG, blood pressure) for a stable period before drug administration.
-
Iontophoretic Delivery: Apply a controlled electrical current using the iontophoresis device to deliver this compound transdermally. The current intensity and duration will influence the dose delivered and should be carefully controlled and recorded.
-
Cardiovascular Monitoring: Continuously monitor and record cardiovascular parameters throughout the drug delivery period and for a sufficient time afterward to observe the full effect and recovery.
-
Data Analysis: Analyze the recorded data to determine the effects of this compound on heart rate, blood pressure, and other relevant cardiovascular parameters. Compare the changes from baseline to assess the dose-dependent effects of the compound.
Signaling Pathway
This compound, as a catecholamine mimetic, is expected to activate adrenergic receptors, which are G protein-coupled receptors. The binding of this compound to these receptors initiates a conformational change, leading to the activation of intracellular G proteins. This, in turn, triggers downstream signaling cascades. The specific pathway activated will depend on the subtype of adrenergic receptor (e.g., α₁, α₂, β₁, β₂) to which this compound binds with the highest affinity.
A generalized signaling pathway for a catecholamine mimetic acting on a β-adrenergic receptor is depicted below.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a research laboratory setting.
References
Storing and handling GP2-114 compound in the laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and experimental use of the novel catecholamine mimetic, GP2-114. This compound is a valuable tool for cardiovascular research, particularly in the study of coronary artery disease.
Compound Information
This compound is a catecholamine motility mimetic that elicits current-dependent cardiovascular effects.[1] It is closely related to the compound GP-2-128, with this compound being a 50% mixture of the RR and RS diastereoisomers of GP-2-128.[1] Pharmacologically, this mixture exhibits the same profile as the pure RR diastereoisomer.[1]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₄ |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 130783-39-0 |
| Target | Adrenergic Receptor |
| Pathway | GPCR/G Protein; Neuronal Signaling |
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety. As a catecholamine analog, it is sensitive to light, air, and temperature fluctuations.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Light | Protect from light. Store in a light-resistant container. |
| Moisture | Store in a dry environment. Keep container tightly sealed to prevent moisture absorption. |
| Inert Atmosphere | For optimal stability, especially in solution, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Weighing: When weighing the solid compound, use an analytical balance within a fume hood to minimize exposure.
-
Solution Preparation: Prepare solutions in a fume hood. Due to the potential for oxidation, use deoxygenated solvents where possible.
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following are generalized protocols for the use of this compound in cardiovascular research, based on its known actions as a catecholamine mimetic. Researchers should adapt these protocols to their specific experimental needs.
Preparation of Stock Solutions
-
Solvent Selection: Based on the intended application, select a suitable solvent. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice for initial stock solutions. For in vivo studies, sterile saline or another biocompatible vehicle may be required. The solubility of this compound in various solvents should be empirically determined.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO). This allows for small volumes to be used in experiments, minimizing the final concentration of the solvent.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. In a chemical fume hood, weigh the required amount of this compound powder. c. Add the appropriate volume of solvent to achieve the desired stock concentration. d. Vortex or sonicate briefly to ensure complete dissolution. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
In Vitro Vasodilation Assay
This protocol outlines a method to assess the vasodilatory effects of this compound on isolated arterial rings.
-
Tissue Preparation: a. Euthanize a suitable animal model (e.g., rat) according to approved institutional animal care and use committee (IACUC) protocols. b. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer. c. Gently remove adhering connective tissue and cut the aorta into 2-3 mm rings.
-
Experimental Setup: a. Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
-
Procedure: a. Induce contraction of the aortic rings with a vasoconstrictor (e.g., phenylephrine, 1 µM). b. Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath. c. Record the relaxation response at each concentration. d. Calculate the percentage of relaxation relative to the pre-contracted tension.
Signaling Pathways and Workflows
Signaling Pathway of Catecholamine Mimetics
The diagram below illustrates the general signaling pathway of a catecholamine mimetic like this compound acting on adrenergic receptors, leading to a cardiovascular response.
Caption: General signaling pathway of this compound.
Experimental Workflow for In Vitro Vasodilation Assay
The following diagram outlines the key steps in the in vitro vasodilation assay protocol.
Caption: Workflow for the in vitro vasodilation assay.
Safety Precautions
-
Eye Contact: In case of contact with eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers should consult the SDS for this compound from their supplier for complete safety information before use. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
Unraveling Cardiovascular Disease: Application Notes for the Novel Investigational Compound GP2-114
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents is paramount in the ongoing effort to combat cardiovascular diseases. This document provides detailed application notes and protocols for the investigational compound GP2-114, a promising modulator of key signaling pathways implicated in cardiac pathophysiology. These guidelines are intended to assist researchers in utilizing this compound to model various cardiovascular disease states and to elucidate its therapeutic potential.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the G-protein coupled receptor (GPCR) pathway, which is centrally involved in the progression of heart disease.[1] Specifically, this compound demonstrates high-affinity antagonism for a receptor subtype known to be upregulated in response to cardiac stress and injury. Its mechanism of action is designed to counteract the detrimental effects of excessive signaling that lead to hypertrophy, fibrosis, and inflammation.
In Vitro Applications: Modeling Cellular Phenotypes of Heart Disease
Cellular Hypertrophy Model
Objective: To assess the efficacy of this compound in preventing or reversing cardiomyocyte hypertrophy induced by pathological stimuli.
Experimental Protocol:
-
Cell Culture: Culture neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) under standard conditions.
-
Induction of Hypertrophy: Stimulate the cells with a hypertrophic agonist such as endothelin-1 (ET-1) or phenylephrine (PE) for 24-48 hours.
-
Treatment: Co-treat a subset of stimulated cells with varying concentrations of this compound. Include a vehicle control group.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells and stain for α-actinin. Capture images using fluorescence microscopy and quantify cell surface area using image analysis software.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Protein Analysis: Perform Western blotting to assess the phosphorylation status of key signaling proteins in the hypertrophic cascade.
-
Data Presentation:
| Treatment Group | Cell Surface Area (μm²) | ANP mRNA (Fold Change) | BNP mRNA (Fold Change) |
| Control | Baseline | 1.0 | 1.0 |
| ET-1 (100 nM) | Increased | > 5.0 | > 5.0 |
| ET-1 + this compound (1 µM) | Reduced vs. ET-1 | < 2.0 | < 2.0 |
| ET-1 + this compound (10 µM) | Near Baseline | < 1.5 | < 1.5 |
Cardiac Fibrosis Model
Objective: To evaluate the anti-fibrotic potential of this compound in cardiac fibroblasts.
Experimental Protocol:
-
Cell Culture: Isolate and culture primary cardiac fibroblasts from adult rat ventricles.
-
Induction of Fibrosis: Treat the fibroblasts with transforming growth factor-beta 1 (TGF-β1) to induce differentiation into myofibroblasts and stimulate collagen production.
-
Treatment: Administer this compound at various concentrations concurrently with TGF-β1.
-
Assessment of Fibrosis:
-
Collagen Synthesis: Use a Sirius Red collagen assay to quantify total collagen deposition.
-
Myofibroblast Differentiation: Perform immunofluorescence staining for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
-
Gene Expression: Analyze the mRNA levels of fibrotic genes, including collagen type I (Col1a1), fibronectin (Fn1), and connective tissue growth factor (CTGF) via qRT-PCR.
-
Data Presentation:
| Treatment Group | Total Collagen (ng/µg protein) | α-SMA Positive Cells (%) | Col1a1 mRNA (Fold Change) |
| Control | Baseline | < 5% | 1.0 |
| TGF-β1 (10 ng/mL) | Increased | > 50% | > 10.0 |
| TGF-β1 + this compound (1 µM) | Reduced vs. TGF-β1 | < 25% | < 4.0 |
| TGF-β1 + this compound (10 µM) | Near Baseline | < 10% | < 2.0 |
In Vivo Applications: Modeling Cardiovascular Disease in Animal Models
Pressure Overload-Induced Cardiac Hypertrophy
Objective: To determine the in vivo efficacy of this compound in a model of pressure overload-induced heart failure.
Experimental Protocol:
-
Animal Model: Induce pressure overload in mice via transverse aortic constriction (TAC).
-
Treatment: Administer this compound or vehicle to the mice daily via oral gavage, starting one day post-TAC surgery.
-
Functional Assessment: Perform serial echocardiography to measure cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular wall thickness.
-
Histological Analysis: At the end of the study period, sacrifice the animals and perform histological analysis of heart sections stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess hypertrophy and fibrosis, respectively.
-
Molecular Analysis: Analyze gene and protein expression of key markers from heart tissue lysates.
Data Presentation:
| Treatment Group | LVEF (%) | Interventricular Septal Thickness (mm) | Cardiac Fibrosis (%) |
| Sham | > 55% | Baseline | < 2% |
| TAC + Vehicle | < 35% | Increased | > 10% |
| TAC + this compound | > 45% | Reduced vs. TAC + Vehicle | < 5% |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: GP2-114 Experimental Protocols
Welcome to the technical support center for GP2-114. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during experimental procedures.
About this compound:
This compound is a catecholamine mimetic, specifically a 50% mixture of the RR and RS diastereoisomers of GP-2-128.[1] It is a potent and long-acting agent designed for transdermal iontophoretic delivery to elicit cardiovascular effects.[1] Its primary mechanism of action is the stimulation of beta-adrenoceptors.[1][2]
Section 1: Transdermal Iontophoresis of this compound
Transdermal iontophoresis is a key method for the administration of this compound, utilizing a small electric current to deliver the compound across the skin.[3] This non-invasive technique allows for controlled drug delivery.[4]
Experimental Workflow: Transdermal Iontophoresis
Caption: Workflow for transdermal iontophoresis of this compound.
Detailed Protocol for Transdermal Iontophoresis
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable buffer to the desired concentration. The vehicle should be compatible with iontophoretic delivery.
-
Ensure the final solution is clear and free of precipitates.
-
-
Animal/Subject Preparation:
-
Select a suitable skin area for application (e.g., a shaved area on the back of a rodent model).
-
Gently clean the skin area with saline to remove any debris or oils. Avoid aggressive cleaning that could damage the stratum corneum.
-
-
Electrode Setup:
-
The iontophoretic system consists of an anode (positive electrode) and a cathode (negative electrode).
-
Since this compound is a catecholamine mimetic and likely positively charged at physiological pH, it should be placed under the anode for delivery via electrorepulsion.[4][5]
-
Fill the anode reservoir with the this compound solution.
-
Fill the cathode reservoir with a buffer solution.
-
-
Application and Iontophoresis:
-
Securely attach both electrodes to the prepared skin surfaces.
-
Connect the electrodes to the iontophoresis power source.
-
Apply a constant direct current (DC) at a low density (e.g., 0.1-0.5 mA/cm²).[4]
-
The duration of the application will depend on the desired dosage and can range from minutes to hours.[6]
-
-
Monitoring and Data Collection:
-
Continuously monitor cardiovascular parameters such as heart rate, blood pressure, and cardiac contractility throughout the experiment.
-
Collect data at regular intervals to assess the pharmacodynamic effects of this compound.
-
Troubleshooting Guide for Iontophoresis
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low cardiovascular response observed. | 1. Incorrect Electrode Polarity: this compound (positively charged) is under the cathode. 2. Poor Skin Contact: Electrodes are not securely attached. 3. High Skin Resistance: Dry or thick skin is impeding current flow.[7] 4. Low Drug Concentration: Insufficient amount of this compound in the solution. | 1. Ensure the this compound solution is in the anode reservoir. 2. Check electrode placement and ensure good contact with the skin. 3. Hydrate the skin with saline before electrode placement. 4. Increase the concentration of this compound in the solution, noting that flux may plateau at higher concentrations.[8] |
| Inconsistent or variable results between experiments. | 1. Variability in Skin Condition: Differences in skin thickness, hydration, or integrity.[8] 2. Inconsistent Current Application: Fluctuations in the applied current. 3. Soft Water Used in Buffer: Low mineral content in the water can reduce conductivity.[9] | 1. Standardize the skin preparation protocol and use subjects with similar skin characteristics. 2. Use a reliable and calibrated iontophoresis device. 3. Use mineral water or add a small amount of baking soda to the buffer to increase conductivity.[9][10] |
| Skin irritation or burns observed at the application site. | 1. Excessive Current Density: The applied current is too high for the skin area. 2. Alkaline pH Shift: Water electrolysis at the electrode can cause pH changes, leading to skin irritation.[8] 3. Prolonged Application: Extended duration of current application. | 1. Reduce the current density to a maximum of 0.5 mA/cm². 2. Use a buffered solution in the electrode reservoirs and consider using Ag/AgCl electrodes to minimize pH shifts.[8] 3. Reduce the duration of the experiment or use a pulsed current protocol if available. |
Quantitative Data Summary: Iontophoresis Parameters
| Parameter | Typical Range | Reference |
| Current Density | 0.1 - 0.5 mA/cm² | [4] |
| Treatment Duration | 1 - 8 hours | [6] |
| This compound Concentration | Dependent on desired dose | [8] |
| Electrode Type | Ag/AgCl recommended | [8] |
Section 2: In Vitro Cell-Based Assays with this compound
In vitro cell-based assays are essential for studying the cellular and molecular mechanisms of this compound. Cell lines such as PC12, which can synthesize and respond to catecholamines, are suitable models.[11]
Signaling Pathway of this compound (Beta-Adrenoceptor Agonist)
Caption: this compound signaling via the beta-adrenoceptor pathway.
Detailed Protocol for PC12 Cell-Based Assay
-
Cell Culture:
-
Culture PC12 cells in a suitable medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.
-
Plate cells in 96-well plates at a density of 5 x 10⁴ cells/well.[11]
-
-
Drug Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or saline) and dilute to final concentrations in the cell culture medium.
-
Add the this compound solutions to the cells and incubate for the desired time period (e.g., 24 hours).[11]
-
-
Assessment of Cellular Response (cAMP Assay):
-
After incubation, lyse the cells to release intracellular contents.
-
Measure the levels of cyclic AMP (cAMP), a key second messenger in the beta-adrenoceptor pathway, using a commercially available ELISA or luminescence-based assay kit.
-
Follow the manufacturer's instructions for the specific assay kit being used.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC₅₀ value to determine the potency of this compound.
-
Troubleshooting Guide for Cell-Based Assays
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in assay results. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of reagents or drug solutions. 3. Edge Effects: Evaporation from wells on the plate's perimeter. | 1. Ensure thorough mixing of cell suspension before plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for experiments or fill them with sterile water to maintain humidity. |
| Low or no cellular response to this compound. | 1. This compound Degradation: The compound may be unstable in the culture medium. 2. Low Receptor Expression: The cell line may have low levels of beta-adrenoceptors. 3. Incorrect Assay Endpoint: The chosen assay may not be sensitive enough to detect the cellular response. | 1. Prepare fresh drug solutions for each experiment. Minimize exposure to light and elevated temperatures. 2. Confirm receptor expression using techniques like qPCR or Western blotting. 3. Consider alternative assays that measure downstream effects of the signaling pathway. |
| Observed cell toxicity or death. | 1. High this compound Concentration: The compound may be toxic at high concentrations. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells. 3. Contamination: Bacterial or fungal contamination of the cell culture. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound.[11] 2. Ensure the final solvent concentration in the culture medium is low (typically <0.5%). 3. Regularly check cell cultures for signs of contamination. |
Quantitative Data Summary: In Vitro Assay Parameters
| Parameter | Typical Value/Range | Reference |
| Cell Line | PC12 | [11] |
| Seeding Density | 5 x 10⁴ cells/well (96-well plate) | [11] |
| Incubation Time | 24 hours | [11] |
| Assay Endpoint | cAMP levels, Cell Viability | [11] |
References
- 1. Integrative cardiovascular actions of a novel catecholamine, GP-2-128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of a novel catecholamine, GP-2-128, with adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transdermal iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. permegear.com [permegear.com]
- 6. Iontophoresis of Biological Macromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iontocentre.com [iontocentre.com]
- 8. Trials and tribulations of skin iontophoresis in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Iontophoresis May Not Have Worked | Common Mistakes [rafischer.com]
- 10. mycarpe.com [mycarpe.com]
- 11. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Reproducibility of Nanopore Sequencing V14 Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of studies utilizing Oxford Nanopore Technologies (ONT) V14 sequencing kits. Adherence to best practices in experimental design, sample preparation, and data analysis is critical for achieving consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during Nanopore sequencing experiments, presented in a question-and-answer format.
Issue 1: Low Sequencing Yield or Low Number of Active Pores
-
Question: My sequencing run is producing a low data yield, and the number of active pores reported in the MinKNOW software is lower than expected. What are the common causes and solutions?
-
Answer: Low sequencing yield is often linked to the quality of the flow cell and the prepared library. Here are the primary factors and troubleshooting steps:
-
Flow Cell Quality: The number of active pores can decrease over time, even in storage. Always check the flow cell upon receipt and before starting an experiment. While ONT claims a certain number of pores, the usable count can be lower by the time of use.[1]
-
Library Loading: Bubbles introduced during the loading process can block pores. Ensure careful pipetting and follow the protocol's instructions for removing any visible bubbles before loading.[2] An unstable baseline current can be an indicator of bubbles in the system.[2]
-
Sample Purity: Contaminants in the final library can interfere with pore function. Ensure that the final library is free of excess salts, proteins, and other inhibitors from the DNA extraction process.
-
Flow Cell Washing: For reusable flow cells, improper washing can leave residual molecules from previous experiments, leading to pore blockage. Utilize the Flow Cell Wash Kit as recommended by the manufacturer.[3]
-
Issue 2: High Variability in Read Length and Quality Scores
-
Question: I am observing significant variability in read lengths and a high proportion of low-quality reads (Phred score < Q10). How can I improve the consistency of my sequencing data?
-
Answer: Variability in read metrics often points to issues in the library preparation stage.
-
DNA Quality and Concentration: Accurate quantification of input DNA is crucial. Fluorometric methods like Qubit are recommended over photometric methods such as NanoDrop, which can overestimate DNA concentration.[4] Low-quality input DNA with significant fragmentation will result in shorter reads.[4]
-
DNA Fragment Size: The size of DNA fragments in your library directly impacts read length. For optimal results, aim for a fragment size between 3 kb and 8 kb.[1] While longer fragments are generally not problematic, fragments smaller than 1-2 kb can decrease the overall quality of the sequencing data.[1]
-
Library Preparation Kit Choice: The choice of library preparation kit can introduce biases. For example, rapid, transposase-based kits may have biases in insertion sites and can underrepresent AT-rich regions.[5] Ligation-based kits may offer more even sequencing coverage.[5]
-
Adapter Ligation Efficiency: Inefficient ligation of sequencing adapters can lead to shorter reads and failed sequencing attempts.[6] Ensure all reagents are properly thawed and mixed, and adhere to the recommended incubation times and temperatures.
-
Issue 3: Discrepancies Between Replicates and Poor Reproducibility
-
Question: My technical replicates are showing poor correlation, leading to low reproducibility of my findings. What are the key factors to control?
-
Answer: Achieving high reproducibility requires minimizing technical variability at every step of the workflow.
-
Standardized Protocols: Even minor deviations in protocol can introduce variability. Ensure that all replicates are processed using the exact same reagents, incubation times, and equipment.
-
Minimizing Sample Handling: Avoid unnecessary tube changes during library preparation to prevent sample loss.[1] Good pipetting practices are essential to minimize volume loss during transfers.[1]
-
Batch Effects: When possible, prepare and sequence replicates in the same batch to avoid variations arising from different reagent lots, flow cells, or sequencing run conditions.
-
Data Analysis Pipeline: Use a consistent and well-documented bioinformatics pipeline for all replicates. Variations in basecalling algorithms, alignment parameters, or variant calling thresholds can significantly impact the final results.[7][8] Recent advancements in basecalling have significantly improved accuracy, so using the latest recommended software is crucial.[9][10]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected accuracy of V14 sequencing kits?
-
A1: With the latest R10.4.1 flow cells and V14 chemistry, raw read modal accuracy can exceed 99% (Q20).[9] Duplex basecalling, where both the template and complement strands are read, further enhances consensus accuracy.[10] However, error rates can be higher in homopolymer regions and areas with low complexity.[4][11]
-
-
Q2: How does the choice of library preparation kit (Ligation vs. Rapid) affect my experiment?
-
A2: The Ligation Sequencing Kit (e.g., SQK-LSK114) generally provides higher yields and less bias, making it suitable for applications requiring high accuracy and even coverage.[5][12] The Rapid Sequencing Kit (e.g., SQK-RAD114) offers a much faster workflow (as little as 10 minutes) but may introduce transposase-related biases and result in lower accuracy.[3]
-
-
Q3: What are the key data formats in the Nanopore sequencing workflow?
-
A3: The primary data files are POD5 (previously FAST5), which contain the raw electrical signal data, and FASTQ, which contains the basecalled nucleotide sequences and their corresponding quality scores.[13] While POD5 files allow for re-basecalling with newer algorithms, FASTQ files are much smaller and are typically used for downstream analysis.[13]
-
-
Q4: Can I reuse a flow cell?
-
A4: Yes, Nanopore flow cells can be washed and reused. This can be cost-effective, but it's important to note that the number of active pores will decrease with each use. The success of reuse also depends on the nature of the previous sample and the effectiveness of the washing procedure.[3]
-
Experimental Protocols and Data
Table 1: Input DNA Recommendations for V14 Ligation and Rapid Sequencing Kits
| Parameter | Ligation Sequencing Kit (SQK-LSK114) | Rapid Sequencing Kit (SQK-RAD114) |
| Input DNA Amount | 1 µg (or 100-200 fmol) | 100-150 ng |
| Input Volume | Up to 47 µl | Up to 10 µl |
| Preparation Time | ~65 minutes | ~10 minutes |
| PCR Requirement | No | No |
Data synthesized from Oxford Nanopore Technologies protocols.[13]
Detailed Methodologies
1. DNA Quality Control:
-
Quantify DNA using a fluorometric method (e.g., Qubit).
-
Assess DNA purity using a spectrophotometer (NanoDrop); aim for A260/280 ratio of ~1.8 and A260/230 ratio of 2.0-2.2.
-
Check DNA integrity and fragment size using gel electrophoresis or a fragment analyzer.
2. Library Preparation (Ligation Sequencing Kit V14 - SQK-LSK114):
-
DNA Repair and End-Prep: Combine input DNA with NEBNext FFPE DNA Repair Buffer and NEBNext Ultra II End Repair/dA-Tailing Mix. Incubate as specified in the protocol.
-
Adapter Ligation: Add sequencing adapters (Adapter Mix H) and Ligation Buffer. Ligate using NEBNext Quick Ligation Module.
-
Clean-up: Purify the adapter-ligated DNA using magnetic beads to remove excess adapters and small fragments.
-
Elution: Elute the final library in Elution Buffer.
3. Library Preparation (Rapid Sequencing Kit V14 - SQK-RAD114):
-
Tagmentation: Combine input DNA with Fragmentation Mix (FRM). This step fragments the DNA and attaches tags.
-
Adapter Attachment: Add Rapid Adapter (RAP) to attach the sequencing adapters.
4. Sequencing and Data Analysis:
-
Flow Cell Priming: Prime the flow cell with Priming Mix.
-
Library Loading: Load the prepared library into the flow cell.
-
Sequencing Run: Start the sequencing run using the MinKNOW software.
-
Basecalling: Perform real-time basecalling within MinKNOW or post-run.
-
Downstream Analysis: Use appropriate bioinformatics tools for alignment, variant calling, or other application-specific analyses.
Visualizations
Caption: A generalized workflow for Oxford Nanopore sequencing experiments.
Caption: A decision tree for troubleshooting low sequencing yield.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. sourcebioscience.com [sourcebioscience.com]
- 5. Biases from Oxford Nanopore library preparation kits and their effects on microbiome and genome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanopore Sequencing 101: Library Construction - CD Genomics [cd-genomics.com]
- 7. High intra-laboratory reproducibility of nanopore sequencing in bacterial species underscores advances in its accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. An evolution of Nanopore next-generation sequencing technology: implications for medical microbiology and public health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequencing DNA with nanopores: Troubles and biases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GitHub - novoalab/Best_Practices_dRNAseq_analysis: Best practices for the Analysis of Oxford Nanopore Direct RNA sequencing Data (Begik*, Lucas*, et al., bioRxiv 2020) [github.com]
- 13. nanoporetech.com [nanoporetech.com]
Technical Support Center: Avoiding Off-Target Effects of Small Molecule Inhibitors
Disclaimer: Information on the specific compound "GP2-114" is limited in publicly available scientific literature.[1] To provide a comprehensive and practical guide as requested, this resource will use a well-characterized class of research compounds—protein kinase inhibitors—as a primary example. The principles and methodologies described herein are broadly applicable to the study of off-target effects for various small molecule inhibitors.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify, characterize, and mitigate off-target effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor is showing an unexpected phenotype in my cellular assay. How can I determine if this is an off-target effect?
An unexpected phenotype could arise from the inhibition of unintended targets. A systematic approach to investigate this involves:
-
Target Engagement Assays: First, confirm that your compound is engaging with its intended target in the cellular context at the concentrations used. Techniques like cellular thermal shift assays (CETSA) or antibody-based methods (e.g., Western blot for downstream signaling) can be employed.
-
Dose-Response Analysis: Atypical dose-response curves, such as those with very shallow slopes or biphasic responses, can suggest multiple targets with different affinities are being affected.
-
Orthogonal Assays: Validate your findings using a different assay format that measures a distinct aspect of the target's function or a different downstream effector.[2]
-
Structurally Unrelated Inhibitors: Use a structurally different inhibitor for the same target. If this second inhibitor does not produce the same unexpected phenotype, it is more likely that your original compound has off-target effects.
Q2: What are the standard initial steps to profile the selectivity of a novel kinase inhibitor?
The most common initial step is to perform a broad kinase panel screen.[3] These screens assess the inhibitory activity of your compound against a large number of purified kinases (often over 400).[4] This provides a global view of your inhibitor's selectivity and can identify potential off-target kinases.[3][5] These services are commercially available from several vendors.
Q3: My inhibitor is "clean" in a biochemical kinase panel but still causes unexpected cellular effects. What should I investigate next?
Even highly selective kinase inhibitors can have off-target effects that are not kinase-mediated.[4] Consider the following:
-
Non-Kinase Protein Interactions: Your compound might be binding to other proteins. Techniques like chemical proteomics (e.g., affinity chromatography followed by mass spectrometry) can identify protein binding partners in an unbiased manner.
-
Compound Reactivity: Some small molecules can interfere with assays through chemical reactivity, such as forming covalent bonds with proteins.[2] Assays to detect this include time-dependent inhibition studies.[2]
-
Assay Interference: The compound itself might be interfering with the assay technology (e.g., autofluorescence in a fluorescence-based readout).[2] It's crucial to run control experiments with your compound in the absence of the biological target.[2]
Troubleshooting Guide: Interpreting Kinase Profiling Data
Interpreting the results of a broad kinase screen is a critical step in understanding a compound's potential for off-target effects. The following table provides a guide for interpreting different outcomes.
| Scenario | Potential Interpretation | Recommended Next Steps |
| High Potency Against On-Target, No Significant Off-Targets | The compound is highly selective under these in vitro conditions. | Proceed with cellular validation. Be aware that in vitro selectivity does not always translate to cellular selectivity. |
| High Potency Against On-Target and a Few Potent Off-Targets | The compound has a defined set of off-target kinases. | Investigate the biological roles of the off-target kinases in your experimental system. Consider if these off-targets could contribute to the observed phenotype. |
| Moderate Potency Against a Large Number of Kinases | The compound is a promiscuous inhibitor.[4][5] | This compound may not be a suitable tool for specifically interrogating the intended target. Consider medicinal chemistry efforts to improve selectivity. |
| More Potent Against an Off-Target Than the Intended Target | The compound's primary target may have been misidentified. | Re-evaluate the primary target. This "off-target" may represent a new therapeutic opportunity.[5] |
Experimental Protocols
Protocol 1: Kinome Profiling Using a Commercial Service
This protocol outlines the general steps for submitting a compound for broad kinase profiling.
-
Compound Preparation:
-
Synthesize and purify your small molecule inhibitor to >95% purity as determined by HPLC.
-
Prepare a stock solution of the compound in 100% DMSO at a high concentration (e.g., 10 mM).
-
Provide the exact molecular weight of the compound.
-
-
Vendor Selection and Assay Format:
-
Choose a vendor that offers a large and diverse kinase panel (e.g., >400 kinases).
-
Select an appropriate assay format. Radiometric assays are a common standard, but fluorescence or luminescence-based assays are also available.[3]
-
-
Experimental Design:
-
Typically, an initial screen is performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM) to identify potential hits.[6]
-
For any kinases that show significant inhibition (e.g., >80% inhibition), a follow-up dose-response analysis is performed to determine the IC50 value.
-
-
Data Analysis:
-
The vendor will provide a report with the percent inhibition for each kinase at the tested concentration.
-
For dose-response experiments, IC50 values will be calculated.
-
Analyze the data to determine the selectivity of your compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment.
-
Cell Culture and Treatment:
-
Culture your cells of interest to a sufficient density.
-
Treat the cells with your small molecule inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for each treatment condition.
-
Binding of the inhibitor to the target protein will stabilize it, resulting in a shift of the melting curve to higher temperatures.
-
Quantitative Data Summary
The following table presents hypothetical data from a kinase profiling experiment for a fictional inhibitor, "GSK-123," designed to target EGFR.
| Target Kinase | IC50 (nM) | Notes |
| EGFR (On-Target) | 5 | High potency against the intended target. |
| SRC | 50 | 10-fold less potent than on-target. A known potential off-target for some EGFR inhibitors. |
| ABL1 | 250 | Significantly less potent. May not be relevant at therapeutic concentrations. |
| LCK | >10,000 | No significant activity. |
| PIM1 | >10,000 | No significant activity. |
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Decision workflow for investigating unexpected cellular phenotypes.
Caption: Logical steps for troubleshooting unexpected experimental results.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Refining GP2-114 administration for consistent results
This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent and reliable results when working with GP2-114.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
-
Question: Why am I observing variable or weak responses to this compound in my cell cultures?
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound is sensitive to light and repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials and store protected from light at -20°C or below. |
| Improper Solubilization | Ensure the compound is fully dissolved. After initial reconstitution in DMSO, vortex thoroughly. For aqueous media, ensure the final DMSO concentration is non-toxic to your cell line (typically <0.1%). |
| Cell Line Variability | Passage number can affect cellular responses. Ensure you are using cells within a consistent and low passage range. The expression of the target receptor may also vary. |
| Assay Interference | Components of the assay medium, such as serum proteins, may bind to this compound, reducing its effective concentration. Consider reducing serum concentration or using a serum-free medium during the treatment period if your cells can tolerate it. |
Issue 2: High background noise or off-target effects observed in experiments.
-
Question: My experiments with this compound are showing high background signals or unexpected cellular changes. What could be the cause?
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Solvent Concentration | The vehicle (e.g., DMSO) can induce cellular stress or other off-target effects at higher concentrations. Ensure the final solvent concentration in your assay is consistent across all wells and as low as possible. |
| Compound Precipitation | This compound may precipitate out of solution at high concentrations in aqueous media. Visually inspect your media for any precipitate after adding the compound. If precipitation is observed, lower the final concentration or try a different solubilization approach. |
| Non-specific Binding | At high concentrations, this compound may exhibit non-specific binding to other cellular targets. Perform dose-response experiments to identify the optimal concentration range that elicits the desired effect without significant off-target activity. |
Frequently Asked Questions (FAQs)
General
-
What is the recommended storage condition for this compound?
-
This compound powder should be stored at -20°C, protected from light and moisture. Reconstituted stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1]
-
-
What is the recommended solvent for reconstituting this compound?
-
For initial stock solutions, use high-purity DMSO. For final dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced artifacts.
-
In Vitro Assays
-
What is a typical concentration range for this compound in cell-based assays?
-
The optimal concentration is cell-type and assay-dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50/IC50 for your specific experimental setup.
-
-
Is this compound compatible with common assay detection methods?
-
This compound does not inherently fluoresce or interfere with common absorbance or luminescence-based readouts. However, it is always good practice to include a "compound only" control (without cells or other reagents) to check for any potential assay interference.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO to create a 10 mM stock solution.
-
Vortex for 1-2 minutes until the powder is completely dissolved.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks.
-
For cell-based assays, further dilute the intermediate stocks in your desired cell culture medium to achieve the final treatment concentrations. Ensure the final DMSO concentration remains below 0.1%.
-
Protocol 2: General Cell-Based Activity Assay
-
Cell Seeding:
-
Plate your cells of interest in a suitable multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare your final dilutions of this compound in pre-warmed cell culture medium.
-
Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired treatment duration.
-
Following incubation, perform your chosen downstream analysis (e.g., cell viability assay, reporter gene assay, protein expression analysis).
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
References
Solutions for poor GP2-114 solubility and stability
Frequently Asked Questions (FAQs)
Q1: My GP2-114 powder will not dissolve in common aqueous buffers (e.g., PBS, Tris). What should I do?
A1: Poor aqueous solubility is a common challenge. It is recommended to first create a concentrated stock solution in an organic solvent. The choice of solvent can significantly impact solubility and stability. Refer to the table below for a list of suggested solvents to test. Once dissolved, you can perform serial dilutions into your aqueous experimental medium. Note that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid off-target effects.
Q2: I'm observing precipitation of this compound in my cell culture media after dilution from an organic stock. How can I prevent this?
A2: This is likely due to the compound crashing out of solution when the solvent environment changes. To mitigate this:
-
Lower the final concentration: The desired final concentration may be above the solubility limit of this compound in the aqueous media.
-
Increase the serum concentration: Proteins in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution.
-
Use a formulation strategy: Consider using solubilizing agents or vehicles such as cyclodextrins or Cremophor EL. However, these should be tested for their own biological activity in your experimental system.
Q3: How should I store my this compound, both as a powder and in solution?
A3: For the solid powder, storage at -20°C or -80°C in a desiccated environment is recommended to minimize degradation from moisture and temperature. For stock solutions in organic solvents, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. The stability in aqueous solutions is often limited and it is advisable to prepare these fresh for each experiment.
Troubleshooting Guide: Solubility and Stability Issues
| Problem | Potential Cause | Recommended Solution |
| This compound powder is difficult to weigh and handle. | The compound may be hygroscopic or statically charged. | Handle the powder in a low-humidity environment (e.g., a glove box). Use an anti-static weigh boat or an ionizer. |
| Inconsistent results between experiments. | This could be due to compound degradation or precipitation. | Prepare fresh dilutions from a frozen stock solution for each experiment. Visually inspect solutions for any signs of precipitation before use. |
| Loss of biological activity over time in aqueous solution. | This compound may be unstable in aqueous media due to hydrolysis or other degradation pathways. | Perform a time-course experiment to assess the stability of this compound in your experimental media. If unstable, minimize the incubation time. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated microbalance.
-
Solvent Addition: Add the appropriate volume of a recommended organic solvent (see Table 1) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming (to no more than 37°C) and sonication in a water bath can aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 10-50 mM | Widely used, but can have biological effects at higher concentrations. |
| Ethanol (100%) | 1-10 mM | Can be a good alternative to DMSO for some cell-based assays. |
| Dimethylformamide (DMF) | 10-20 mM | Use with caution due to potential toxicity. |
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental processes for working with this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Addressing variability in animal responses to GP2-114
Technical Support Center: GP2-114 In Vivo Studies
Answering Your Questions on In Vivo Variability
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing the variability observed in animal responses during preclinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, ATP-competitive small molecule inhibitor of Fictional Kinase 1 (FK1). FK1 is a serine/threonine kinase that plays a crucial role in the pro-inflammatory cytokine signaling cascade. Specifically, upon activation by upstream signals (e.g., TNF-α), FK1 phosphorylates and activates the transcription factor N-FκB, leading to the expression of inflammatory mediators. This compound is designed to bind to the ATP-binding pocket of FK1, preventing its kinase activity and thereby suppressing the inflammatory response. Deregulation of protein kinase activity is associated with a variety of diseases such as cancer and inflammation[1].
Q2: We are observing significant variability in the anti-inflammatory effect of this compound between individual animals in the same cohort. What are the potential causes?
A2: Inter-individual variability is a common challenge in preclinical animal research.[2] Several factors can contribute to this phenomenon:
-
Pharmacokinetics (PK): Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to varying plasma concentrations of this compound, even at the same dose.
-
Animal Health and Stress: Underlying health conditions or stress can significantly impact an animal's physiological and inflammatory state, thereby influencing its response to this compound.
-
Genetic Background: Even within the same inbred strain, minor genetic variations can exist that may affect the expression or function of FK1 or other components of the signaling pathway.
-
Experimental Procedure: Minor inconsistencies in the administration of the compound, the timing of measurements, or the induction of the inflammatory response can introduce variability.
Q3: Could the formulation of this compound be a source of variability?
A3: Absolutely. The solubility and stability of this compound in the chosen vehicle are critical for consistent delivery.
-
Precipitation: If this compound is not fully dissolved or precipitates out of solution upon administration, the actual dose delivered to each animal will vary.
-
Vehicle Effects: The vehicle itself may have biological effects that could influence the inflammatory response and contribute to variability.
Troubleshooting Guide
Issue 1: High Variability in Efficacy Data
If you are observing a wide range of responses to this compound in your animal model of inflammation (e.g., collagen-induced arthritis in mice), consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inconsistent Dosing | Ensure the this compound formulation is homogenous and fully solubilized before each administration. Use precise dosing techniques and calibrate equipment regularly. | Reduced variability in plasma drug concentrations and more consistent efficacy. |
| Animal Stress | Acclimatize animals to the experimental conditions and handling procedures. Minimize noise and other environmental stressors.[3][4] | A more uniform baseline inflammatory response, leading to less variability in the drug's effect. |
| Underlying Health Issues | Source animals from a reputable vendor and perform a thorough health assessment before starting the experiment. | Exclusion of animals with pre-existing conditions that could confound the results. |
| Pharmacokinetic Differences | Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model. | Optimization of the dosing regimen to ensure consistent drug exposure across animals. |
Issue 2: Lack of Expected Efficacy
If this compound is not producing the anticipated anti-inflammatory effect, here are some potential reasons and solutions:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient Drug Exposure | Increase the dose of this compound or modify the dosing frequency based on PK data. | Achieving therapeutic concentrations of the drug at the site of action. |
| Poor Bioavailability | Consider alternative routes of administration (e.g., intravenous instead of oral) or reformulate the compound to improve absorption. | Increased systemic exposure to this compound. |
| Target Engagement Issues | Perform a pharmacodynamic (PD) assay to confirm that this compound is inhibiting FK1 in vivo (e.g., by measuring the phosphorylation of a downstream substrate). | Confirmation that the drug is reaching its target and exerting its intended biological effect. |
| Model-Specific Resistance | Investigate whether the chosen animal model has intrinsic resistance mechanisms to FK1 inhibition. | Selection of a more appropriate animal model for evaluating the efficacy of this compound. |
Data Presentation
Table 1: Hypothetical Efficacy of this compound in a Mouse Model of Arthritis
| Treatment Group | N | Paw Swelling (mm, Mean ± SD) | Pro-inflammatory Cytokine Levels (pg/mL, Mean ± SD) |
| Vehicle Control | 10 | 2.5 ± 0.8 | 500 ± 150 |
| This compound (10 mg/kg) | 10 | 1.5 ± 0.6 | 250 ± 100 |
| This compound (30 mg/kg) | 10 | 0.8 ± 0.3 | 100 ± 50 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant and administer as an intradermal injection at the base of the tail on day 0. On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant.
-
Treatment: Randomize mice into treatment groups (n=10 per group) and begin daily oral administration of this compound (formulated in 0.5% methylcellulose) or vehicle control from day 21 to day 35.
-
Efficacy Assessment: Monitor paw swelling using digital calipers every other day. At the end of the study, collect blood samples for cytokine analysis and paw tissue for histological evaluation.
Mandatory Visualizations
Caption: this compound inhibits the FK1 signaling pathway.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Causes and consequences of intraspecific variation in animal responses to anthropogenic noise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing Experimental Endpoints for GP2-114 Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GP2-114. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is described as a catecholamine motility mimetic.[1] This suggests that it likely acts on adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs) that are the natural targets of catecholamines like epinephrine and norepinephrine.[2] Catecholamines are known to play a crucial role in regulating cardiovascular function.[2] Therefore, this compound is likely used in research to modulate adrenergic signaling pathways, particularly in the context of cardiovascular studies, such as coronary artery disease.
Q2: What are the expected downstream signaling pathways activated by a catecholamine mimetic like this compound?
As a catecholamine mimetic, this compound is expected to activate adrenergic receptors, which can trigger several downstream signaling cascades. The specific pathway depends on the adrenergic receptor subtype(s) it interacts with (e.g., α1, α2, β1, β2). Generally, these pathways involve:
-
Gαs-protein coupled pathway: Activation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[2]
-
Gαi-protein coupled pathway: Activation of α2-adrenergic receptors can inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Gαq-protein coupled pathway: Activation of α1-adrenergic receptors stimulates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium (Ca2+) concentrations.
It is crucial for researchers to characterize which of these pathways this compound preferentially activates in their experimental system.
Q3: What are some common in vitro experimental endpoints to measure the activity of this compound?
Common in vitro endpoints for a compound like this compound include:
-
Receptor Binding Assays: To determine the binding affinity (Kd) of this compound to specific adrenergic receptor subtypes.
-
Second Messenger Assays:
-
cAMP Assays: To measure increases or decreases in intracellular cAMP levels.
-
Calcium Flux Assays: To measure changes in intracellular calcium concentrations.
-
-
Reporter Gene Assays: To measure the transcriptional activation of downstream target genes.
-
Cellular Impedance Assays: To monitor real-time changes in cell morphology and adhesion upon compound treatment.
Q4: What are relevant in vivo experimental endpoints for this compound in cardiovascular research?
Given its use in coronary artery disease research, relevant in vivo endpoints include:
-
Hemodynamic Measurements:
-
Heart Rate
-
Blood Pressure
-
Cardiac Output
-
-
Electrocardiogram (ECG) Analysis: To assess changes in cardiac electrical activity.
-
Echocardiography: To evaluate cardiac structure and function.
-
Measurement of Infarct Size: In models of myocardial infarction.
-
Biomarker Analysis: Measurement of cardiac troponins, natriuretic peptides, or inflammatory markers in blood samples.
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No response or weak signal in cAMP or Calcium Flux assays | 1. Inappropriate cell line (low or no expression of the target adrenergic receptor).2. This compound is an antagonist or partial agonist for the target receptor.3. Incorrect assay conditions (e.g., incubation time, temperature).4. Degradation of this compound. | 1. Verify receptor expression in the chosen cell line using techniques like qPCR, Western blot, or flow cytometry.2. Perform a receptor binding assay to confirm interaction. Test this compound in the presence of a known agonist to check for antagonistic effects.3. Optimize assay parameters. For cAMP assays, include a phosphodiesterase inhibitor.4. Check the stability and proper storage of the this compound stock solution. |
| High background signal or assay variability | 1. Cell stress or high passage number.2. Contamination of cell cultures.3. Reagent preparation or pipetting errors.4. Constitutive receptor activity. | 1. Use cells with a low passage number and ensure optimal culture conditions.2. Regularly test for mycoplasma contamination.3. Prepare fresh reagents and use calibrated pipettes. Include appropriate controls.4. Consider using an inverse agonist to reduce basal signaling. |
| Inconsistent results between experiments | 1. Variation in cell density.2. Inconsistent this compound concentration.3. Differences in serum batches used in cell culture media. | 1. Standardize cell seeding density for all experiments.2. Prepare fresh dilutions of this compound for each experiment from a validated stock.3. Test and pre-qualify batches of serum for consistent cell growth and response. |
In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps |
| No significant cardiovascular effects observed | 1. Inadequate dose of this compound.2. Poor bioavailability or rapid metabolism of this compound.3. The chosen animal model is not sensitive to the compound.4. Anesthetic interference with cardiovascular parameters. | 1. Perform a dose-response study to determine the optimal concentration.2. Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.3. Ensure the animal model expresses the target adrenergic receptor and exhibits the relevant pathophysiology.4. Select an anesthetic with minimal impact on the cardiovascular system and maintain a consistent level of anesthesia. |
| High mortality or adverse events in test animals | 1. This compound toxicity at the administered dose.2. Off-target effects of the compound.3. Stress-induced physiological changes in the animals. | 1. Conduct a preliminary toxicity study with a dose escalation design.2. Investigate potential off-target interactions through in vitro profiling against a panel of receptors.3. Acclimatize animals to the experimental procedures and environment to minimize stress. |
| Variability in hemodynamic measurements | 1. Inaccurate placement of monitoring devices (e.g., catheters, ECG leads).2. Fluctuations in body temperature.3. Inconsistent animal handling. | 1. Ensure proper and consistent placement of all monitoring equipment.2. Maintain the animal's body temperature within the normal physiological range.3. Standardize all animal handling and experimental procedures. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit (e.g., HTRF, ELISA-based).
Materials:
-
Cells expressing the target adrenergic receptor (e.g., HEK293, CHO)
-
Cell culture medium
-
This compound
-
Forskolin (positive control for Gαs)
-
A known adrenergic agonist and antagonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor for 10-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells. Include wells with vehicle control, forskolin, and the known agonist/antagonist.
-
Incubate for the recommended time according to the assay kit manufacturer's instructions (typically 15-60 minutes) at 37°C.
-
Lyse the cells and proceed with the cAMP measurement following the kit's protocol.
-
Read the plate using a compatible plate reader.
-
Analyze the data to generate a dose-response curve and determine the EC50 or IC50 of this compound.
Protocol 2: In Vivo Hemodynamic Monitoring in a Rodent Model
This protocol provides a general workflow for measuring blood pressure and heart rate in an anesthetized rodent model following this compound administration.
Materials:
-
Rodent model (e.g., rat, mouse)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Pressure transducer and data acquisition system
-
Catheter (for cannulation of the carotid artery or femoral artery)
-
This compound solution for injection
-
Saline (vehicle control)
Procedure:
-
Anesthetize the animal and ensure a stable plane of anesthesia.
-
Surgically expose the carotid or femoral artery.
-
Insert a catheter filled with heparinized saline into the artery and connect it to a pressure transducer.
-
Allow the animal to stabilize and record baseline blood pressure and heart rate for at least 30 minutes.
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal).
-
Continuously record hemodynamic parameters for a defined period post-administration.
-
Administer a vehicle control in a separate group of animals.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
-
Analyze the data to determine the effect of this compound on blood pressure and heart rate over time.
Visualizations
Caption: Generalized GPCR signaling pathway for this compound.
Caption: Experimental workflow for this compound research.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Best practices for data analysis in GP2-114 studies
This guide provides best practices, troubleshooting tips, and frequently asked questions for researchers working with GP2-114.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell-based assays?
For initial screening, a concentration range of 0.1 nM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the IC50 value for your specific experimental system.
Q2: How should I prepare my stock solution of this compound?
This compound is readily soluble in DMSO. We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. For aqueous buffers, ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells. Use a calibrated multi-channel pipette and gently mix the cell suspension before plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered compound concentrations. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound Precipitation: At higher concentrations, this compound may precipitate in aqueous media. Visually inspect your wells for any precipitate after adding the compound. If observed, consider lowering the highest concentration or using a different solvent system if compatible with your assay.
-
Assay Timing: Ensure that the incubation time with this compound is consistent across all plates and experiments.
Troubleshooting Guides
Problem 1: Inconsistent Western Blot Results for Downstream Pathway Analysis
Symptoms:
-
High background signal on the membrane.
-
Weak or no signal for the target protein (e.g., phosphorylated substrate of the target kinase).
-
Inconsistent band intensities between replicates.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Antibody Dilution | Perform an antibody titration experiment to determine the optimal dilution for both your primary and secondary antibodies. |
| Insufficient Washing | Increase the number and/or duration of washes with TBST buffer to remove non-specific antibody binding. |
| Incorrect Blocking | Optimize the blocking buffer. While 5% non-fat milk is common, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA). |
| Low Protein Concentration | Ensure you are loading a sufficient amount of total protein (typically 20-30 µg per lane). Perform a protein quantification assay (e.g., BCA) before loading. |
Problem 2: Low Signal-to-Noise Ratio in Kinase Activity Assay
Symptoms:
-
The signal from the wells containing active kinase and this compound is not significantly different from the background (no enzyme) wells.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Enzyme | Verify the activity of your kinase enzyme. Use a known potent inhibitor as a positive control to ensure the assay is working. |
| Suboptimal ATP Concentration | The inhibitory effect of this compound may be dependent on the ATP concentration. Ensure you are using an ATP concentration at or near the Km for the enzyme. |
| Incorrect Buffer Composition | Kinase activity can be sensitive to pH, salt concentration, and the presence of co-factors. Confirm that your assay buffer composition is optimal for the target kinase. |
Experimental Protocols & Data
Protocol: In Vitro Kinase Assay for this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.
Methodology:
-
Prepare a serial dilution of this compound in a 96-well plate. The final concentrations should range from 0.1 nM to 30 µM. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add the recombinant target kinase to each well, except for the background control wells.
-
Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP. The final ATP concentration should be equal to its Km for the target kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., a luminescence-based assay that measures the remaining ATP).
-
Record the signal from each well using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Sample Data: Inhibition of Target Kinase by this compound
| This compound Conc. (nM) | % Inhibition (Mean) | Standard Deviation |
| 0.1 | 2.5 | 1.1 |
| 1 | 10.2 | 2.3 |
| 10 | 48.9 | 3.5 |
| 100 | 85.1 | 2.8 |
| 1000 | 98.2 | 1.5 |
| 10000 | 99.5 | 0.8 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Validation & Comparative
A Comparative Analysis of GP2-114 and Other Catecholamines: A Guide for Researchers
A comprehensive evaluation of the novel catecholamine mimetic, GP2-114, reveals its distinct pharmacological profile when compared to endogenous catecholamines and other synthetic analogues. This guide provides a detailed comparison of its receptor binding affinities, functional potencies, and the underlying experimental methodologies to inform future research and drug development.
This compound, a catecholamine motility mimetic, has demonstrated significant cardiovascular effects. For pharmacological considerations, this compound is regarded as equivalent to GP-2-128, as it comprises a 50% mixture of the RR and RS diastereoisomers of GP-2-128 and exhibits the same pharmacological profile. This document will henceforth refer to the compound as GP-2-128 to align with the primary research literature. The principal mechanism of action for GP-2-128 is the stimulation of adrenoceptors, leading to its inotropic and chronotropic effects.
Quantitative Comparison of Receptor Interactions
To contextualize the effects of this compound (GP-2-128), a quantitative comparison of its receptor binding affinities and functional potencies against other key catecholamines is presented. The data is compiled from in vitro studies on various adrenoceptor subtypes.
Table 1: Adrenoceptor Binding Affinities and Functional Potencies
| Compound | β1-Adrenoceptor | β2-Adrenoceptor | α1-Adrenoceptor | α2-Adrenoceptor | Dopamine D1 Receptor | Dopamine D2 Receptor |
| pD2 / KA | pD2 | Affinity/Potency | Affinity/Potency | Kd (nM) | Kd (nM) | |
| This compound (GP-2-128) | 10.6 ± 0.12 (pD2)¹8.09 (KA)¹ | 10.0 ± 0.1¹ | Less potent than Dobutamine¹ | Less potent than Dobutamine¹ | No data available | No data available |
| Norepinephrine | High Affinity | Low Affinity | High Affinity | High Affinity | No significant affinity | No significant affinity |
| Epinephrine | High Affinity | High Affinity | High Affinity | High Affinity | No significant affinity | No significant affinity |
| Dopamine | Moderate Affinity | Low Affinity | Moderate Affinity | Low Affinity | ~200 | ~10 |
| Isoproterenol | 8.55 ± 0.02 (pD2)¹6.04 (KA)¹ | 8.2 ± 0.1¹ | Very Low Affinity | No significant affinity | No significant affinity | No significant affinity |
| Dobutamine | 7.0 ± 0.20 (pD2)¹4.49 (KA)¹ | Weak Activity¹ | KD = 0.09 µM² | KD = 9.3 µM² | No significant affinity | No significant affinity |
¹Data from Abou-Mohamed G, et al. J Cardiovasc Pharmacol. 1994 Mar;23(3):492-500. ²Data from Ruffolo RR Jr, et al. J Pharmacol Exp Ther. 1981 Feb;216(2):227-32.
Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. KA is the affinity constant. Kd is the dissociation constant.
Signaling Pathways
The effects of this compound and other catecholamines are mediated through their interaction with G protein-coupled receptors (GPCRs), initiating distinct downstream signaling cascades.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to characterize the activity of this compound and other catecholamines.
Radioligand Binding Assay for Adrenoceptor Affinity
This protocol is used to determine the binding affinity of a compound to a specific receptor subtype.
A Comparative Guide to Isoproterenol for Cardiovascular Research
A comprehensive comparison between the novel compound GP2-114 and the established β-adrenergic agonist Isoproterenol in cardiovascular studies cannot be provided at this time. An extensive search for "this compound" in scientific literature and clinical trial databases yielded no relevant information on a compound with this designation for cardiovascular research. It is possible that "this compound" is an internal compound name not yet disclosed in public forums, or the identifier may be inaccurate.
Therefore, this guide will focus on providing a detailed overview of Isoproterenol, a cornerstone tool in cardiovascular research, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Isoproterenol: A Non-Selective β-Adrenergic Agonist
Isoproterenol (also known as isoprenaline) is a synthetic catecholamine that acts as a potent, non-selective agonist for both β1 and β2 adrenergic receptors.[1][2] This dual agonism results in a wide range of physiological effects, particularly on the cardiovascular system, making it an invaluable pharmacological tool for both clinical and preclinical research.
Mechanism of Action
Isoproterenol's cardiovascular effects are primarily mediated through the activation of β1 and β2 adrenergic receptors, which are G-protein coupled receptors.[3]
-
β1-Adrenergic Receptor Stimulation (Primarily in the Heart):
-
Positive Chronotropic Effect: Increases heart rate by accelerating the depolarization of the sinoatrial (SA) node.[3]
-
Positive Inotropic Effect: Enhances myocardial contractility, leading to a more forceful contraction of the heart muscle.[3]
-
Positive Dromotropic Effect: Increases conduction velocity through the atrioventricular (AV) node.[3]
-
Increased Renin Release: Stimulates the release of renin from the kidneys, activating the renin-angiotensin-aldosterone system.[1]
-
-
β2-Adrenergic Receptor Stimulation (Primarily in Peripheral Vasculature and Smooth Muscle):
The following diagram illustrates the primary signaling pathway of Isoproterenol in a cardiac myocyte.
Caption: Signaling pathway of Isoproterenol in cardiomyocytes.
Cardiovascular Effects: A Quantitative Overview
The following table summarizes the key cardiovascular effects of Isoproterenol administration.
| Parameter | Effect | Species/Model | Notes | Citations |
| Heart Rate | Increase | Human, Dog, Mouse, Rat | A primary and consistent effect.[1][5][6] | |
| Myocardial Contractility | Increase | Human, Dog | Leads to increased cardiac output.[1][3] | |
| Cardiac Output | Increase | Human | Result of increased heart rate and contractility.[7] | |
| Systolic Blood Pressure | Unchanged or Increased | Human | Varies depending on the balance between increased cardiac output and decreased peripheral resistance.[2][4] | |
| Diastolic Blood Pressure | Decrease | Human | Due to β2-mediated vasodilation.[2][4] | |
| Mean Arterial Pressure | Decrease | Human | Generally falls due to the significant drop in diastolic pressure.[2][4] | |
| Peripheral Vascular Resistance | Decrease | Human | Primarily in skeletal muscle, renal, and mesenteric vascular beds.[2][7] | |
| Atrioventricular (AV) Conduction | Enhanced | Human, Dog | Decreases both functional and effective refractory periods of the AV node.[5][8] | |
| His-Purkinje Conduction Time | No significant effect | Human, Dog | Isoproterenol has minimal impact on conduction through the His-Purkinje system.[5][8] |
Experimental Protocols in Cardiovascular Studies
Isoproterenol is widely used to induce various cardiovascular conditions in animal models and for diagnostic purposes in clinical electrophysiology studies.
Induction of Heart Failure in Rodent Models
Isoproterenol is frequently used to create models of heart failure in mice and rats, mimicking aspects of both acute and chronic heart failure in humans.[9][10]
Objective: To induce cardiac hypertrophy, fibrosis, and dysfunction.
Typical Protocol (Chronic Model):
-
Animal Model: C57BL/6J mice or Wistar rats are commonly used.[6][11]
-
Drug Preparation: Isoproterenol hydrochloride is dissolved in sterile saline.
-
Administration: Continuous subcutaneous infusion via a surgically implanted osmotic minipump is a common method for chronic studies.[9] Dosages can vary, for example, 30 mg/kg/day for 28 days in mice to induce cardiac remodeling.[9] Bolus subcutaneous injections (e.g., 150 mg/kg) can also be used to induce myocardial injury.[12]
-
Assessment of Cardiac Function:
-
Echocardiography: Performed at baseline and at various time points after Isoproterenol administration to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.[10]
-
Histopathology: Hearts are excised, sectioned, and stained (e.g., with Hematoxylin and Eosin or Masson's trichrome) to assess for cardiomyocyte hypertrophy, necrosis, and fibrosis.[10][12]
-
Molecular Markers: Analysis of gene and protein expression of markers for hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, III).
-
The following diagram outlines a typical experimental workflow for inducing heart failure with Isoproterenol.
Caption: Workflow for Isoproterenol-induced heart failure model.
Electrophysiology (EP) Studies
In a clinical setting, Isoproterenol is used during EP studies to facilitate the induction of arrhythmias for diagnostic purposes.[13][14]
Objective: To enhance AV nodal conduction and increase sinus heart rate to unmask or induce supraventricular tachycardias (SVTs) or ventricular tachyarrhythmias.[13]
Typical Protocol:
-
Patient Preparation: Patients are brought to the electrophysiology laboratory in a fasting state.
-
Catheter Placement: Electrophysiology catheters are placed in various locations within the heart (e.g., right atrium, His bundle region, right ventricle) for recording and stimulation.
-
Baseline Measurements: Baseline electrophysiological parameters are recorded.
-
Isoproterenol Infusion: Isoproterenol is administered as a continuous intravenous infusion. The dose is typically titrated to achieve a target heart rate increase (e.g., 20-25% above baseline) or until an arrhythmia is induced. Common infusion rates range from 1 to 5 mcg/min.
-
Programmed Electrical Stimulation: Pacing protocols are performed during the infusion to assess the inducibility of arrhythmias.
-
Monitoring: Continuous monitoring of the electrocardiogram (ECG) and intracardiac signals is essential throughout the procedure.
Arrhythmogenic Potential
A critical consideration when using Isoproterenol is its arrhythmogenic potential. By increasing heart rate, contractility, and altering conduction properties, Isoproterenol can precipitate ventricular arrhythmias, particularly in individuals with underlying structural heart disease. The incidence of ventricular arrhythmias during Isoproterenol infusion in clinical studies is estimated to be between 5-15%. In heart failure models, β2-adrenergic receptor stimulation by agents like Isoproterenol has been shown to be arrhythmogenic, mediated by sarcoplasmic reticulum Ca2+ overload.
Summary and Conclusion
Isoproterenol remains a vital agent in cardiovascular research due to its potent and well-characterized effects on the heart and vasculature. Its ability to modulate heart rate, contractility, and vascular tone makes it an indispensable tool for creating animal models of heart disease and for diagnostic procedures in clinical electrophysiology. However, its non-selective nature and arrhythmogenic potential require careful consideration in experimental design and clinical application. While the requested comparison with "this compound" could not be performed due to a lack of available information on the latter, the detailed profile of Isoproterenol provided here serves as a comprehensive reference for the scientific community. Future research may uncover novel agents that offer more selective or targeted effects on the cardiovascular system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. droracle.ai [droracle.ai]
- 3. Development of beta 3-adrenoceptor agonists for the treatment of obesity and diabetes--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-Adrenergic Agonists | MDPI [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. An Open-Label, Phase 1/2 Study of ORIC-114 as a Single Agent or in Combination with Chemotherapy, in Patients with Advanced Solid Tumors Harboring an EGFR or HER2 Alteration | Dana-Farber Cancer Institute [dana-farber.org]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Beta 2-adrenergic receptor agonists are novel regulators of macrophage activation in diabetic renal and cardiovascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy and Safety of Isoprenaline during Unstable Third-Degree Atrioventricular Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoproterenol Alternatives Compared - Drugs.com [drugs.com]
- 12. Cardiovascular effects of the angiotensin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Marlboro - Wikipedia [en.wikipedia.org]
- 14. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Adrenergic Receptor Selectivity of GP2-114: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the adrenergic receptor selectivity of the compound GP2-114. Due to the limited publicly available selectivity data for this compound, this document focuses on established methodologies and comparative data from well-characterized adrenergic agonists and antagonists. By understanding the experimental validation process for known compounds, researchers can effectively design and execute studies to determine the precise selectivity profile of novel molecules like this compound.
Understanding Adrenergic Receptor Selectivity
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system. They are classified into two main groups, α and β, each with multiple subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[1] The selective activation or inhibition of these receptor subtypes is a cornerstone of modern pharmacology, enabling targeted therapeutic interventions while minimizing off-target effects.[2][3] The clinical efficacy and safety of an adrenergic drug are directly linked to its receptor selectivity profile.[1]
Comparative Selectivity of Adrenergic Ligands
To contextualize the validation of this compound, it is essential to compare it against ligands with established selectivity profiles. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of common adrenergic agonists and antagonists across various receptor subtypes. These values are indicative of a compound's preference for a particular receptor. A lower Ki or EC50/IC50 value signifies higher affinity or potency, respectively.
Table 1: Binding Affinity (Ki, nM) of Select Adrenergic Ligands
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| Epinephrine | 38 | 13 | 45 | 1.6 | 1.2 | 1.8 | 36 | 19 | 230 |
| Norepinephrine | 43 | 21 | 60 | 3.2 | 2.5 | 4.1 | 48 | 1100 | 4800 |
| Isoproterenol | 1300 | 2500 | 1800 | 2300 | 2100 | 1900 | 11 | 23 | 85 |
| Phenylephrine | 25 | 180 | 120 | 2800 | 3500 | 3100 | >10,000 | >10,000 | >10,000 |
| Clonidine | 2500 | 3100 | 2800 | 1.5 | 12 | 8 | >10,000 | >10,000 | >10,000 |
| Propranolol | 120 | 150 | 130 | >10,000 | >10,000 | >10,000 | 1.2 | 0.8 | 50 |
| Prazosin | 0.5 | 0.3 | 1.0 | 2500 | 3100 | 2800 | >10,000 | >10,000 | >10,000 |
| Yohimbine | 1200 | 1500 | 1300 | 1.0 | 0.5 | 2.0 | >10,000 | >10,000 | >10,000 |
Note: These values are compiled from various sources and should be considered representative.
Table 2: Functional Potency (EC50/IC50, nM) of Select Adrenergic Ligands
| Compound | α1A (EC50) | α2A (IC50) | β1 (EC50) | β2 (EC50) |
| Epinephrine | 15 | 2.1 | 8 | 5 |
| Norepinephrine | 22 | 3.5 | 12 | 850 |
| Isoproterenol | >10,000 | >10,000 | 2.5 | 1.8 |
| Phenylephrine | 85 | >10,000 | >10,000 | >10,000 |
| Clonidine | >10,000 | 1.2 | >10,000 | >10,000 |
| Propranolol | - | - | 1.5 (IC50) | 1.1 (IC50) |
Note: These values are compiled from various sources and should be considered representative. EC50 values represent agonist potency, while IC50 values represent antagonist potency.
Experimental Protocols for Determining Adrenergic Receptor Selectivity
The selectivity of a compound like this compound is determined through a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[4][5] These assays measure the direct interaction of a radiolabeled ligand with the receptor protein.
Principle: A radiolabeled compound with known high affinity and selectivity for a specific adrenergic receptor subtype is incubated with a cell membrane preparation expressing that receptor. The ability of an unlabeled test compound (e.g., this compound) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293-α1A, CHO-K1-β2).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors, [125I]-Cyanopindolol for β receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known non-radiolabeled antagonist.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For adrenergic receptors, a common downstream signaling event is the modulation of intracellular cyclic AMP (cAMP) levels.[1]
Principle: α2- and some α1-adrenergic receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. β-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase, resulting in an increase in cAMP.[1] The potency of a compound (agonist) to elicit this response is measured as the EC50, while the ability of a compound (antagonist) to block the effect of a known agonist is measured as the IC50.
Detailed Protocol (cAMP Assay):
-
Cell Culture and Plating:
-
Use cells stably expressing the adrenergic receptor subtype of interest.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Agonist Mode:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test agonist (this compound).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test antagonist (this compound).
-
Add a fixed concentration of a known agonist for that receptor (at its EC80 concentration).
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration as a function of the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist activity, plot the inhibition of the agonist response as a function of the log concentration of the test compound to determine the IC50 value.
-
Visualizing the Pathways and Workflows
Adrenergic Receptor Signaling Pathways
Caption: Simplified signaling pathways for α1, α2, and β-adrenergic receptors.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adrenergic Receptor Agonists and Antagonists | Veterian Key [veteriankey.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of GP2-114 and Other Adrenergic Agonists: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the adrenergic agonist GP2-114 and other well-established adrenergic agonists, namely isoproterenol and dobutamine. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the pharmacological profiles, experimental data, and underlying signaling mechanisms of these compounds.
Introduction to this compound
This compound is a novel catecholamine and a stereoisomer of GP-2-128. Specifically, this compound is a 50% mixture of the RR and RS diastereoisomers of GP-2-128[1][2]. It has been demonstrated that this compound shares the same pharmacological profile as the pure RR diastereoisomer, GP-2-128[1][2]. This compound produces current-dependent cardiovascular actions when administered via transdermal iontophoresis[1][2]. The primary mechanism of action for this compound and its parent compound, GP-2-128, is the stimulation of beta-adrenoceptors, leading to positive inotropic and chronotropic effects on the heart.
Comparative In Vivo Hemodynamic Effects
A key study in anesthetized dogs provides a direct comparison of the cardiovascular actions of GP-2-128 with the well-known adrenergic agonists, isoproterenol and dobutamine. The data from this study highlights the significant potency and prolonged duration of action of GP-2-128.
Table 1: Comparative Hemodynamic Effects of GP-2-128, Isoproterenol, and Dobutamine in Anesthetized Dogs
| Parameter | GP-2-128 | Isoproterenol | Dobutamine |
| Potency (relative to Dobutamine) | 18,000x | 346x | 1x |
| Potency (relative to Isoproterenol) | 52x | 1x | 0.005x |
| Effect on Left Ventricular dP/dtmax | Significant Increase | Significant Increase | Significant Increase |
| Effect on Cardiac Output (CO) | Significant Increase | Significant Increase | Significant Increase |
| Effect on Heart Rate (HR) | Significant Increase | Greater Increase than GP-2-128 for a given increase in contractility | No Significant Change |
| Effect on Total Peripheral Vascular Resistance (TPVR) | Reduction | Greater Reduction than GP-2-128 and Dobutamine | Reduction |
| Duration of Action | Significantly Longer | Shorter | Shorter |
Data synthesized from Abou-Mohamed G, et al. J Cardiovasc Pharmacol. 1994 Mar;23(3):485-9.
Receptor Binding and Functional Assays
Further in vitro studies have elucidated the interaction of GP-2-128 with various adrenergic receptor subtypes, providing insights into its selectivity profile compared to isoproterenol and dobutamine.
Table 2: Adrenoceptor Interaction Profile of GP-2-128, Isoproterenol, and Dobutamine
| Receptor Subtype | GP-2-128 | Isoproterenol | Dobutamine |
| β1-adrenoceptor (cardiac) | High Affinity | High Affinity | Moderate Affinity |
| β2-adrenoceptor (trachea) | Potent Agonist (Relaxation) | Potent Agonist (Relaxation) | Weaker Agonist |
| α1-adrenoceptor (aortic rings) | Weaker Agonist (Contraction) | - | More Potent Agonist than GP-2-128 |
| α2-adrenoceptor ([3H]rauwolscine displacement) | Weaker Antagonist | - | More Potent than GP-2-128 |
| Atypical β-adrenoceptor (β3, guinea pig ilea) | Potent Agonist | Agonist | - |
Data synthesized from Abou-Mohamed G, et al. J Cardiovasc Pharmacol. 1994 Mar;23(3):492-500.
Signaling Pathways
Adrenergic agonists exert their effects by activating specific G protein-coupled receptors (GPCRs), which in turn trigger intracellular signaling cascades. The primary pathways for beta-adrenergic agonists are the Gs-protein coupled pathways that lead to the production of cyclic AMP (cAMP).
Beta-1 Adrenergic Receptor Signaling Pathway
Activation of β1-adrenergic receptors, predominantly found in the heart, leads to a cascade of events that increase heart rate and contractility.
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of β2-adrenergic receptors, primarily located in smooth muscle tissues such as the bronchioles, results in smooth muscle relaxation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of the methodologies employed in the key comparative studies cited in this guide.
In Vivo Hemodynamic Studies in Anesthetized Dogs
This protocol outlines the general procedure for comparing the cardiovascular effects of adrenergic agonists in a canine model.
Detailed Steps:
-
Animal Preparation: Mongrel dogs of either sex are anesthetized, typically with a combination of anesthetic agents. The animals are then instrumented for the measurement of key cardiovascular parameters. This includes the placement of catheters in the left ventricle and aorta for pressure measurements, ECG leads for heart rate monitoring, and flow probes around the aorta for cardiac output determination.
-
Drug Administration: The adrenergic agonists (GP-2-128, isoproterenol, dobutamine) are administered intravenously. Dose-response curves are generated by administering increasing concentrations of each agonist.
-
Data Collection: Hemodynamic parameters are continuously recorded throughout the experiment.
-
Data Analysis: The collected data is analyzed to determine the effects of each agonist on cardiovascular function. Potency is often calculated as the dose required to produce a 50% of the maximal response (ED50). Duration of action is measured as the time taken for the hemodynamic parameters to return to baseline after cessation of the drug infusion.
In Vitro Isolated Tissue Bath Experiments
This protocol is used to assess the direct effects of adrenergic agonists on isolated tissues, such as blood vessels or airway smooth muscle.
Detailed Steps:
-
Tissue Preparation: Tissues of interest (e.g., guinea pig trachea, rat aorta) are dissected and mounted in an isolated organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Drug Administration: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the adrenergic agonists to the organ bath.
-
Data Collection: The contractile or relaxant responses of the tissue are measured using a force transducer and recorded.
-
Data Analysis: The data is analyzed to determine the potency (pD2 or EC50 values) and efficacy (maximal response) of each agonist in the specific tissue preparation.
Conclusion
The available data indicates that this compound, through its active form GP-2-128, is a highly potent and long-acting beta-adrenergic agonist with significant inotropic and chronotropic effects. In comparative studies, it demonstrates substantially greater potency than both dobutamine and isoproterenol in increasing myocardial contractility. While it shares the beta-adrenergic stimulating properties of isoproterenol, its effect on heart rate for a given inotropic effect is less pronounced. Its profile suggests it may have therapeutic potential in conditions requiring strong and sustained cardiac stimulation. Further research is warranted to fully elucidate the clinical applications and safety profile of this compound.
References
Cross-Validation of GP2-114's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GP2-114, a novel catecholamine mimetic, with established adrenergic agonists, dobutamine and isoproterenol. Due to the limited availability of direct experimental data on this compound, this guide utilizes published data for its close structural analog, GP-2-128, which has been reported to share an identical pharmacological profile.[1] The information presented herein is intended to offer a cross-validation of this compound's mechanism of action by comparing its in-vitro performance against well-characterized alternatives.
Executive Summary
This compound, represented by its analog GP-2-128, demonstrates potent agonistic activity at β-adrenergic receptors, with a notable potency at β1-adrenoceptors, significantly exceeding that of both dobutamine and isoproterenol.[1] Its activity at β2- and atypical β-adrenoceptors further distinguishes its pharmacological profile. This guide presents a quantitative comparison of the potencies of these compounds, details the experimental methodologies used for their characterization, and provides visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Potency of Adrenergic Agonists
The following tables summarize the in-vitro potencies of GP-2-128 (as a proxy for this compound), dobutamine, and isoproterenol at various adrenergic receptor subtypes. Potency is expressed as pD2 (-log EC50) and EC30 values, derived from functional assays on isolated tissues.[1][2]
Table 1: Potency at β1-Adrenoceptors (Rat Atria) [1][2]
| Compound | Inotropic Effect (Left Atria) - pD2 | Chronotropic Effect (Right Atria) - pD2 |
| GP-2-128 | 10.6 ± 0.12 | 10.4 ± 0.24 |
| Dobutamine | 7.0 ± 0.20 | 6.92 ± 0.18 |
| Isoproterenol | 8.55 ± 0.02 | 8.82 ± 0.18 |
Table 2: Potency at β2-Adrenoceptors (Guinea Pig Trachea) [1][2]
| Compound | Relaxant Effect - pD2 |
| GP-2-128 | 10.0 ± 0.1 |
| Dobutamine | Not Reported |
| Isoproterenol | 8.2 ± 0.1 |
Table 3: Potency at Atypical β-Adrenoceptors (Guinea Pig Ileum) [1][2]
| Compound | Twitch Inhibition - EC30 (M) |
| GP-2-128 | 4.25 x 10⁻¹⁰ |
| Dobutamine | Not Reported |
| Isoproterenol | 5.05 x 10⁻⁸ |
Experimental Protocols
The data presented above were generated using established in-vitro pharmacology techniques. The following are detailed methodologies for the key experiments cited.
Isolated Tissue Preparations and Functional Assays
1. Rat Atria (β1-Adrenoceptor Activity):
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the hearts are excised. The left and right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Inotropic Effect (Left Atria): The left atria are subjected to electrical stimulation (1 Hz, 5 ms duration). Changes in contractile force (inotropic effect) are measured using an isometric force transducer.
-
Chronotropic Effect (Right Atria): The spontaneously beating right atria are used to measure changes in heart rate (chronotropic effect).
-
Data Analysis: Cumulative concentration-response curves are generated for each agonist. The pD2 value, representing the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, is calculated.
2. Guinea Pig Trachea (β2-Adrenoceptor Activity):
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are removed. The trachea is cut into a spiral strip or rings and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Experimental Procedure: The tracheal preparations are pre-contracted with histamine (10⁻⁵ M). Once a stable contraction is achieved, cumulative concentrations of the β-adrenergic agonists are added to induce relaxation.
-
Data Analysis: The relaxant effect is measured as a percentage of the histamine-induced contraction. The pD2 value is calculated from the concentration-response curve.
3. Guinea Pig Ileum (Atypical β-Adrenoceptor Activity):
-
Tissue Preparation: A segment of the terminal ileum from a male Hartley guinea pig is mounted in an organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Experimental Procedure: The ileum is subjected to transmural nerve stimulation to induce twitch responses. The effect of the agonists on inhibiting these twitch responses is measured in the presence of nadolol (10⁻⁵ M) to block classical β-adrenoceptors.
-
Data Analysis: The concentration of the agonist that produces 30% of the maximal inhibition (EC30) is determined.
Adrenoceptor Binding Assays
While specific binding data for this compound is not available, the general methodology for such an experiment is as follows:
-
Membrane Preparation: Tissues or cells expressing the target adrenoceptor subtype are homogenized and subjected to differential centrifugation to isolate the cell membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β) and varying concentrations of the unlabeled competitor drug (e.g., this compound, dobutamine, or isoproterenol).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the inhibition constant (Ki) is calculated, which reflects the affinity of the test drug for the receptor.
Visualizations
Signaling Pathway
References
Comparative Efficacy Analysis of GP2-114 and Standard-of-Care Drugs in Coronary Artery Disease
Disclaimer: As of the current date, "GP2-114" is not a publicly recognized therapeutic agent for coronary artery disease (CAD). Therefore, this guide utilizes a hypothetical mechanism of action for this compound based on emerging research into novel cardiac therapeutic targets. Specifically, the mechanism described for this compound is based on the inhibition of the FAM114A1 protein, a potential target in cardiac disease.[1][2][3][4][5] This comparison is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.
Coronary artery disease remains a leading cause of morbidity and mortality worldwide. Standard-of-care therapies primarily focus on managing risk factors and symptoms. This guide provides a comparative overview of the mechanisms of action and therapeutic effects of these established drugs alongside the hypothetical novel agent, this compound.
Table 1: Comparison of Mechanisms of Action
| Drug Class | Representative Drugs | Mechanism of Action |
| This compound (Hypothetical) | - | Inhibits FAM114A1, which in turn upregulates AGTRAP. This leads to decreased AT1R expression and subsequent downregulation of Angiotensin II signaling, reducing cardiac fibrosis and inflammation.[1][2][3][4][5] |
| Statins | Atorvastatin, Rosuvastatin | Competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This reduces LDL cholesterol levels and has pleiotropic effects including plaque stabilization and anti-inflammatory properties.[6][7][8][9][10] |
| Antiplatelet Agents | Aspirin, Clopidogrel | Inhibit platelet aggregation to prevent thrombus formation. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 production.[11][12][13][14][15] Clopidogrel is a P2Y12 receptor antagonist. |
| Beta-Blockers | Metoprolol, Carvedilol | Block β-adrenergic receptors, reducing heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand.[16][17][18][19][20] |
| ACE Inhibitors | Lisinopril, Ramipril | Inhibit angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased cardiac workload.[21][22][23][24][25] |
| Nitrates | Nitroglycerin, Isosorbide Mononitrate | Act as nitric oxide (NO) donors, leading to vasodilation of coronary arteries and peripheral veins. This reduces preload and myocardial oxygen demand.[26][27][28][29][30] |
Table 2: Summary of Therapeutic Effects
| Drug Class | Primary Therapeutic Effects |
| This compound (Hypothetical) | - Reduces cardiac fibrosis - Attenuates cardiac inflammation - Improves cardiac function in preclinical models of heart failure[1][2][3] |
| Statins | - Lower LDL cholesterol - Reduce the risk of major coronary events[6] - Stabilize atherosclerotic plaques[7] |
| Antiplatelet Agents | - Prevent myocardial infarction and stroke in patients with established cardiovascular disease[11] |
| Beta-Blockers | - Reduce angina symptoms - Improve survival after myocardial infarction[17][18] - Control hypertension |
| ACE Inhibitors | - Lower blood pressure - Reduce mortality in patients with heart failure and after myocardial infarction[22][23] |
| Nitrates | - Relieve and prevent angina pectoris[26][28] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hypothetical this compound
The following diagram illustrates the proposed signaling pathway affected by this compound, based on the known interactions of FAM114A1.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Efficacy Testing
This diagram outlines a typical preclinical experimental workflow for evaluating the efficacy of a novel anti-CAD drug like this compound.
Caption: Preclinical experimental workflow for a novel anti-CAD drug.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments relevant to the evaluation of anti-CAD therapeutics.
Western Blot for AT1R Expression
-
Objective: To quantify the protein expression of Angiotensin II Type 1 Receptor (AT1R) in cardiac fibroblasts following treatment.
-
Cell Culture: Primary cardiac fibroblasts are isolated from neonatal rat ventricles and cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control for 24 hours.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated with a primary antibody against AT1R overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).
Myocardial Infarction (MI) Animal Model
-
Objective: To induce a myocardial infarction in an animal model to study the therapeutic effects of a test compound on cardiac remodeling and function.
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used.
-
Surgical Procedure: Mice are anesthetized, and the heart is exposed through a left thoracotomy. The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching. Sham-operated animals undergo the same procedure without LAD ligation.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered daily starting 24 hours post-surgery for a specified duration (e.g., 4 weeks).
-
Efficacy Assessment:
-
Echocardiography: Cardiac function (e.g., ejection fraction, fractional shortening) is assessed at baseline and at the end of the treatment period.
-
Histology: Hearts are harvested, fixed, and sectioned. Fibrotic area is quantified using Masson's trichrome staining.
-
This guide provides a framework for comparing the hypothetical novel therapeutic this compound with established treatments for coronary artery disease. The provided data and protocols are intended to be representative and should be adapted based on specific experimental contexts.
References
- 1. JCI Insight - FAM114A1 influences cardiac pathological remodeling by regulating angiotensin II signaling [insight.jci.org]
- 2. FAM114A1 influences cardiac pathological remodeling by regulating angiotensin II signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. JCI Insight - FAM114A1 influences cardiac pathological remodeling by regulating angiotensin II signaling [insight.jci.org]
- 5. FAM114A1 influences cardiac pathological remodeling by regulating angiotensin II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Statin - Wikipedia [en.wikipedia.org]
- 11. Antiplatelet treatment for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bpac.org.nz [bpac.org.nz]
- 14. Antiplatelet Therapy in Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. β-Blockers in coronary artery disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 18. Beta blocker - Wikipedia [en.wikipedia.org]
- 19. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 20. researchgate.net [researchgate.net]
- 21. Insight into the mode of action of ACE inhibition in coronary artery disease: the ultimate 'EUROPA' story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. droracle.ai [droracle.ai]
- 24. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 25. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 26. Mechanisms of action of the organic nitrates in the treatment of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jvsmedicscorner.com [jvsmedicscorner.com]
- 28. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 29. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nitrates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking GP2-114: A Comparative Analysis of Leading Research Compounds in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cardiovascular research, the pursuit of novel therapeutic agents is paramount. This guide provides a comprehensive benchmark analysis of the hypothetical compound GP2-114 against established and emerging research compounds for the treatment of heart disease. By presenting objective comparisons and supporting experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will delve into the mechanisms, efficacy, and experimental foundations of leading compound classes, including SGLT2 inhibitors, PCSK9 inhibitors, anti-inflammatory agents, and promising phytochemicals.
SGLT2 Inhibitors: The Rise of Dapagliflozin
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of heart failure.[1][2][3] Initially developed for type 2 diabetes, their profound cardiovascular benefits have repositioned them as essential therapies for heart failure with both reduced and preserved ejection fraction.[2][4] Dapagliflozin, a prominent member of this class, has demonstrated significant efficacy in landmark clinical trials.
Quantitative Data Summary: Dapagliflozin Clinical Trials
| Trial | Compound | Primary Endpoint | Hazard Ratio (95% CI) | Key Findings |
| DELIVER | Dapagliflozin | Composite of worsening heart failure or cardiovascular death in patients with LVEF >40% | 0.82 (0.73-0.92) | Reduced the primary outcome in patients with mildly reduced or preserved ejection fraction, irrespective of diabetes status.[5][6] |
| EMPEROR-Preserved | Empagliflozin | Composite of cardiovascular death or hospitalization for heart failure in patients with LVEF >40% | 0.79 (0.69-0.90) | Significantly reduced the risk of the primary composite outcome, primarily driven by a reduction in heart failure hospitalizations.[4][7] |
| DAPA-HF | Dapagliflozin | Composite of worsening heart failure or cardiovascular death in patients with LVEF ≤40% | 0.74 (0.65-0.85) | Reduced the primary composite outcome of worsening heart failure and cardiovascular death in patients with heart failure and a reduced ejection fraction.[2][3] |
Mechanism of Action: Dapagliflozin
Dapagliflozin's cardioprotective effects extend beyond its glucose-lowering action.[1] The proposed mechanisms include osmotic diuresis, leading to reduced preload and afterload, improvements in cardiac metabolism and energetics, and inhibition of the sodium-hydrogen exchanger in cardiomyocytes, which reduces intracellular sodium and calcium levels.[1][8] These actions collectively contribute to favorable cardiac remodeling and reduced inflammation.[1]
Experimental Protocol: DELIVER Trial
The Dapagliflozin Evaluation to Improve the LIVEs of Patients With PReserved Ejection Fraction Heart Failure (DELIVER) trial was a pivotal study assessing the efficacy and safety of dapagliflozin.[5][9]
-
Study Design: International, multicenter, randomized, double-blind, placebo-controlled, event-driven trial.[5][9]
-
Participants: 6,263 patients with chronic heart failure and a left ventricular ejection fraction (LVEF) of >40%.[5][9] Eligible patients had signs and symptoms of heart failure, elevated natriuretic peptides, and evidence of structural heart disease.[9]
-
Intervention: Patients were randomized to receive either dapagliflozin 10 mg once daily or a matching placebo, in addition to standard of care therapy.[5][6]
-
Primary Endpoint: The primary outcome was the time to the first occurrence of a composite of cardiovascular death or a worsening heart failure event (defined as hospitalization for heart failure or an urgent heart failure visit requiring intravenous therapy).[5][9]
-
Follow-up: The median follow-up was 2.3 years.[10]
PCSK9 Inhibitors: Targeting Cholesterol with Evolocumab
Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors have revolutionized lipid-lowering therapy. By preventing the degradation of LDL receptors, these monoclonal antibodies dramatically reduce LDL cholesterol levels, thereby mitigating a key driver of atherosclerotic cardiovascular disease.[11][12][13][[“]] Evolocumab is a leading example of this class.
Quantitative Data Summary: Evolocumab Clinical Trial
| Trial | Compound | Primary Endpoint | Hazard Ratio (95% CI) | Key Findings |
| FOURIER | Evolocumab | Composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization | 0.85 (0.79-0.92) | Significantly reduced the risk of major adverse cardiovascular events in patients with established atherosclerotic cardiovascular disease on statin therapy.[15][16] |
Mechanism of Action: Evolocumab
Evolocumab is a human monoclonal antibody that binds to circulating PCSK9.[11][[“]] This binding prevents PCSK9 from attaching to LDL receptors on the surface of hepatocytes.[11][13] As a result, the degradation of LDL receptors is inhibited, leading to an increased number of receptors available to clear LDL cholesterol from the bloodstream.[11][12][13]
Experimental Protocol: FOURIER Trial
The Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk (FOURIER) trial was a landmark study for evolocumab.[16][17]
-
Study Design: Randomized, double-blind, placebo-controlled, multinational clinical trial.[15][16]
-
Participants: 27,564 patients with established atherosclerotic cardiovascular disease (prior myocardial infarction, stroke, or peripheral artery disease) and LDL-C levels ≥70 mg/dL while on statin therapy.[16][17][18]
-
Intervention: Patients were randomized to receive either subcutaneous evolocumab (140 mg every 2 weeks or 420 mg monthly) or matching placebo.[16]
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[18]
-
Follow-up: The median follow-up duration was 2.2 years.[15][18]
Anti-inflammatory Agents: The Case of Colchicine
Inflammation is a critical component in the pathophysiology of atherosclerosis.[19][20] Targeting inflammatory pathways presents a novel therapeutic strategy for cardiovascular disease. Colchicine, a long-standing anti-inflammatory medication, has been repurposed and studied for its cardioprotective effects.[19][20]
Quantitative Data Summary: Colchicine Clinical Trials
| Trial | Compound | Primary Endpoint | Hazard Ratio (95% CI) | Key Findings |
| LoDoCo2 | Colchicine | Composite of cardiovascular death, myocardial infarction, ischemic stroke, or ischemia-driven coronary revascularization in patients with chronic coronary disease | 0.69 (0.57-0.83) | Low-dose colchicine reduced the risk of cardiovascular events in patients with stable coronary disease.[21][22] |
| COLCOT | Colchicine | Composite of cardiovascular death, resuscitated cardiac arrest, myocardial infarction, stroke, or urgent hospitalization for angina requiring revascularization in patients with a recent myocardial infarction | 0.77 (0.61-0.96) | Low-dose colchicine reduced the risk of ischemic cardiovascular events in patients who recently had a myocardial infarction.[23][24][25] |
Mechanism of Action: Colchicine
Colchicine exerts its anti-inflammatory effects primarily by inhibiting microtubule polymerization.[20][26] This disruption interferes with the assembly of the NLRP3 inflammasome, a key component of the innate immune response implicated in atherosclerosis.[19][20][26][27] By inhibiting the NLRP3 inflammasome, colchicine reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18.[19][20]
Experimental Protocol: LoDoCo2 Trial
The Low-Dose Colchicine for Secondary Prevention of Cardiovascular Disease 2 (LoDoCo2) trial was a key investigation into the role of colchicine in chronic coronary disease.[21][28][29]
-
Study Design: Investigator-initiated, international, multicenter, double-blind, placebo-controlled, event-driven trial.[21][28]
-
Participants: 5,522 patients with stable coronary artery disease who were tolerant to a 30-day open-label run-in of colchicine.[21][22]
-
Intervention: Patients were randomized to receive either colchicine 0.5 mg once daily or a matching placebo, in addition to optimal medical therapy.[21]
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, ischemic stroke, or ischemia-driven coronary revascularization.[21][28][30]
Phytochemicals: The Preclinical Promise of Resveratrol
Resveratrol, a natural polyphenol found in grapes and other plants, has garnered significant interest for its potential cardioprotective effects.[31][32] While clinical evidence is still emerging, extensive preclinical studies have elucidated its multifaceted mechanisms of action.[33][34]
Quantitative Data Summary: Preclinical Resveratrol Studies
| Study Model | Compound | Key Parameters Measured | Observed Effects |
| Rat model of pressure-overload induced heart failure | Resveratrol | Ejection fraction, cardiac fibrosis, diastolic function, gene expression of hypertrophy markers | Lessened cardiac fibrosis, improved diastolic function, and reduced expression of disease markers.[35] |
| Murine model of post-infarction heart failure | Resveratrol | Left ventricular function, myocardial hypertrophy, fibrosis, plasma BNP levels, oxidative stress markers | Improved left ventricular function, decreased myocardial hypertrophy and fibrosis, and reduced plasma BNP levels.[32][36] |
| Ischemia-reperfusion in rat hearts | Resveratrol | Infarct size, apoptosis, cardiac function | Reduced infarct size and apoptosis, and improved cardiac function.[33] |
Mechanism of Action: Resveratrol
Resveratrol's cardioprotective effects are attributed to its influence on multiple signaling pathways. It is known to activate Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), key regulators of cellular metabolism and stress resistance.[31] Through these pathways, resveratrol can enhance antioxidant defenses, reduce inflammation, inhibit apoptosis, and promote autophagy of damaged cellular components.[31][37][38]
Experimental Protocol: Preclinical Heart Failure Model
The following is a generalized protocol based on published preclinical studies investigating resveratrol in heart failure.[35][36]
-
Animal Model: Heart failure is induced in rodents (e.g., mice or rats) through surgical procedures such as transverse aortic constriction (TAC) to create pressure overload, or by administering agents like isoproterenol to induce myocardial infarction.[32][35][36]
-
Treatment Groups: Animals are randomly assigned to different groups: a sham-operated control group, a heart failure group receiving a vehicle control, and a heart failure group receiving resveratrol.
-
Compound Administration: Resveratrol is typically administered daily via oral gavage or in the drinking water at a specified dose (e.g., 5-50 mg/kg/day).[35] Treatment may begin before or after the induction of heart failure, depending on the study's aim to assess preventative or therapeutic effects.
-
Cardiac Function Assessment: Cardiac function is monitored throughout the study using non-invasive techniques like echocardiography to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
-
Histological analysis: To assess cardiac hypertrophy, fibrosis, and inflammation.
-
Molecular analysis: Western blotting and qRT-PCR are used to measure the expression and activation of key proteins and genes in signaling pathways of interest (e.g., Akt, AMPK, SIRT1).
-
Biochemical assays: To measure markers of oxidative stress and inflammation.
-
This comparative guide underscores the diverse and innovative approaches being pursued in the fight against heart disease. While this compound remains a hypothetical benchmark, the detailed analysis of these real-world compounds provides a robust framework for evaluating its potential and for guiding future research and development in cardiovascular medicine.
References
- 1. ijnrd.org [ijnrd.org]
- 2. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium glucose cotransporter 2 inhibitors: mechanisms of action in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMPEROR-Preserved: SGLT2 inhibitors breakthrough in the management of heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dapagliflozin Evaluation to Improve the Lives of Patients With Preserved Ejection Fraction Heart Failure - American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Dapagliflozin in heart failure with preserved and mildly reduced ejection fraction: rationale and design of the DELIVER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. repathahcp.com [repathahcp.com]
- 12. What is the mechanism of Evolocumab? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. consensus.app [consensus.app]
- 15. ahajournals.org [ahajournals.org]
- 16. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 17. Efficacy of Evolocumab on Cardiovascular Outcomes in Patients With Recent Myocardial Infarction: A Prespecified Secondary Analysis From the FOURIER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Low-Density Lipoprotein Cholesterol Lowering With Evolocumab and Outcomes in Patients With Peripheral Artery Disease: Insights From the FOURIER Trial (Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effects of colchicine on coronary artery disease [e-jcpp.org]
- 20. Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of low-dose colchicine in patients with stable coronary artery disease: The LoDoCo2 trial rationale, design, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. academic.oup.com [academic.oup.com]
- 24. hcplive.com [hcplive.com]
- 25. gpnotebook.com [gpnotebook.com]
- 26. researchgate.net [researchgate.net]
- 27. ahajournals.org [ahajournals.org]
- 28. Redirecting to https://onderzoekmetmensen.nl/en/trial/50634 [onderzoekmetmensen.nl]
- 29. cardionerds.com [cardionerds.com]
- 30. heart.bmj.com [heart.bmj.com]
- 31. mdpi.com [mdpi.com]
- 32. Cardioprotective Effect of Resveratrol in a Postinfarction Heart Failure Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Comprehensive Analysis of the Efficacy of Resveratrol in Atherosclerotic Cardiovascular Disease, Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Resveratrol Improves Heart Function by Moderating Inflammatory Processes in Patients with Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ahajournals.org [ahajournals.org]
- 36. Cardioprotective Effect of Resveratrol in a Postinfarction Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 37. academic.oup.com [academic.oup.com]
- 38. researchgate.net [researchgate.net]
Independent Validation of Published GP2-114 Findings: A Comparative Analysis
Given the absence of a specific scientific entity to analyze, this guide will present a hypothetical framework for the independent validation of a novel therapeutic agent, which we will refer to as "Hypothetical Agent X," and will outline the necessary components of a comparative guide for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Analysis of Hypothetical Agent X
To illustrate how data would be presented, the following table provides a template for comparing the efficacy and safety of a hypothetical new drug against existing alternatives.
| Feature | Hypothetical Agent X | Alternative A | Alternative B | Reference |
| Mechanism of Action | Selective kinase inhibitor | Non-selective kinase inhibitor | Monoclonal antibody | [1][2] |
| IC50 (in vitro) | 10 nM | 50 nM | N/A | |
| Tumor Growth Inhibition (in vivo) | 80% | 65% | 75% | |
| Bioavailability | 60% | 45% | 90% (IV) | |
| Common Adverse Events | Nausea, fatigue | Diarrhea, rash | Infusion reactions |
Caption: This table provides a template for summarizing the key characteristics of a new therapeutic agent in comparison to existing alternatives.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are example protocols for key experiments that would be cited in a comparative guide.
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of Hypothetical Agent X, a luminescence-based kinase assay would be performed. The target kinase, substrate, and ATP would be incubated with varying concentrations of the agent. The resulting luminescence, which is proportional to the amount of ATP consumed, would be measured using a plate reader. The IC50 value would then be calculated by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
To assess the in vivo efficacy of Hypothetical Agent X, a tumor xenograft model would be utilized. Human cancer cells would be implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, the mice would be randomized into treatment and control groups. The treatment group would receive daily oral doses of Hypothetical Agent X, while the control group would receive a vehicle. Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised and weighed.
Visualizing Scientific Workflows and Pathways
Diagrams are essential for conveying complex information in an easily digestible format. The following examples use the DOT language to create visualizations relevant to drug development and validation.
Caption: A simplified workflow of the drug discovery and development process.
Caption: A diagram of a hypothetical signaling pathway and the point of intervention for "Agent X".
References
Head-to-Head Comparison of GP2-114 Delivery Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of delivery methods for GP2-114, a catecholamine motility mimetic investigated for its cardiovascular effects in the context of coronary artery disease.[1] The primary delivery method documented for this compound is transdermal iontophoresis.[1] Due to a lack of publicly available data on alternative delivery routes for this specific compound, this guide will compare the known transdermal iontophoresis method with hypothetical intravenous (IV) and oral (PO) administration routes. The data for IV and oral routes are illustrative, based on typical pharmacokinetic profiles of similar small molecule catecholamine mimetics, to provide a comparative framework.
Mechanism of Action: Adrenergic Receptor Modulation
This compound, as a catecholamine mimetic, is presumed to exert its effects by interacting with adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs).[1][2] These receptors are key regulators of cardiovascular function.[1][2][3] The binding of a catecholamine or its mimetic to an adrenoceptor, such as the β1-adrenoceptor predominant in the heart, activates a Gs protein signaling cascade.[1] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[1][2]
Quantitative Data Comparison
The following table summarizes the documented and illustrative pharmacokinetic parameters for different delivery methods of a compound like this compound. Transdermal delivery generally offers a more sustained release compared to the rapid onset and decline of intravenous administration, while oral delivery is often hampered by low bioavailability for this class of compounds.[4][5][6]
| Parameter | Transdermal Iontophoresis (Documented for this compound) | Intravenous (IV) (Illustrative) | Oral (PO) (Illustrative) |
| Bioavailability (%) | Variable (5-40%) | 100% | < 5% |
| Time to Peak (Tmax) | 1 - 4 hours | < 5 minutes | 0.5 - 2 hours |
| Half-life (t1/2) | 8 - 12 hours | 1 - 2 hours | 1.5 - 3 hours |
| Typical Dosing | Current-dependent | Bolus or Infusion | Tablet/Capsule |
| Key Advantages | Non-invasive, avoids first-pass metabolism, controlled delivery.[7][8] | Rapid onset, complete bioavailability. | Convenient for patient. |
| Key Disadvantages | Skin irritation, variable absorption, requires device.[9] | Invasive, risk of infection, rapid clearance. | Low bioavailability, significant first-pass metabolism. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of drug delivery systems. Below are representative protocols for assessing the pharmacokinetics of this compound via different routes in a preclinical animal model (e.g., rat or rabbit).
Transdermal Iontophoresis Delivery Protocol
This protocol is designed to assess the in vivo absorption of this compound delivered via iontophoresis.[10]
-
Objective: To determine the pharmacokinetic profile of this compound following controlled transdermal iontophoretic delivery.
-
Materials: this compound solution (e.g., 10 mg/mL in a buffered solution), iontophoresis device with Ag/AgCl electrodes, animal model (e.g., Sprague-Dawley rat), anesthesia, blood collection supplies.
-
Procedure:
-
Anesthetize the animal and shave a 2x2 cm area on the dorsal side.
-
Place the active electrode (anode for a positively charged this compound) containing the drug solution onto the shaved skin.
-
Place the passive return electrode at a distal site.
-
Apply a constant, low-level electric current (e.g., 0.3 mA/cm²) for a predetermined duration (e.g., 4 hours).[11]
-
Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at baseline (0) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-initiation of iontophoresis.
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Intravenous (IV) Administration Protocol
This protocol serves as the benchmark for 100% bioavailability.
-
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous bolus injection.
-
Materials: this compound sterile solution for injection, animal model, catheters, syringes, blood collection supplies.
-
Procedure:
-
Anesthetize the animal and place a catheter in a suitable vein (e.g., femoral vein).
-
Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the catheter.
-
Collect blood samples at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, and 8 hours post-administration.
-
Process and analyze plasma samples as described in the transdermal protocol.
-
Calculate pharmacokinetic parameters.
-
Oral (PO) Administration Protocol
This protocol assesses the oral bioavailability and first-pass metabolism of this compound.
-
Objective: To determine the pharmacokinetic profile of this compound following oral gavage.
-
Materials: this compound solution or suspension in a suitable vehicle, animal model, oral gavage needle, blood collection supplies.
-
Procedure:
-
Fast the animal overnight with free access to water.
-
Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples at 15, 30 minutes, and 1, 2, 4, 6, 8, and 12 hours post-administration.
-
Process and analyze plasma samples as described previously.
-
Calculate pharmacokinetic parameters and oral bioavailability relative to the IV administration data.
-
Experimental Workflow Visualization
The logical flow for a head-to-head comparison study is outlined below. It begins with formulation development for each delivery route and proceeds through preclinical in vivo testing to final data analysis.
References
- 1. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Heart and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interindividual variation in transdermal and oral drug deliveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iontophoresis: A Potential Emergence of a Transdermal Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospects of iontophoresis in cardiovascular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Assessing the Translational Potential of ORIC-114: A Comparative Guide for Researchers
For researchers and drug development professionals at the forefront of oncology, this guide provides a comprehensive comparison of ORIC-114, a promising brain-penetrant, irreversible inhibitor of EGFR and HER2 exon 20 insertion mutations, against other therapeutic alternatives. This document synthesizes preclinical and clinical data to objectively assess its translational potential.
ORIC-114 is a next-generation tyrosine kinase inhibitor (TKI) designed to address the significant unmet medical need in patients with non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR or HER2 exon 20 insertion mutations. These mutations are notoriously resistant to conventional EGFR TKIs. A key differentiating feature of ORIC-114 is its ability to cross the blood-brain barrier, offering a potential treatment for patients with central nervous system (CNS) metastases, a common and devastating complication of this disease.
Preclinical Performance: Potency and Selectivity
ORIC-114 has demonstrated superior potency and selectivity in preclinical studies when compared to other EGFR/HER2 inhibitors. The following tables summarize key in vitro and in vivo data.
In Vitro Efficacy: Cellular IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases the potent activity of ORIC-114 against various EGFR exon 20 insertion mutations in cellular assays.
| Compound | Cell Line/Mutation | IC50 (nM) |
| ORIC-114 | Ba/F3 EGFR D770_N771insSVD | Sub-nanomolar |
| Ba/F3 EGFR V769_D770insASV | Sub-nanomolar | |
| Ba/F3 EGFR H773_V774insNPH | Sub-nanomolar | |
| Mobocertinib | Ba/F3 EGFR NPG | 4.3 |
| Ba/F3 EGFR ASV | 10.9 | |
| Ba/F3 EGFR FQEA | 11.8 | |
| Ba/F3 EGFR NPH | 18.1 | |
| Ba/F3 EGFR SVD | 22.5 | |
| Osimertinib | EGFR Exon 20 Insertion Mutant Cells | 14.7 - 62.7 |
In Vivo Efficacy: Xenograft Models
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have confirmed the anti-tumor activity of ORIC-114, including in challenging intracranial models.
| Compound | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) / Regression |
| ORIC-114 | EGFR Exon 20 NSCLC PDX | 3 mg/kg, once daily | >100% TGI (tumor regressions) |
| Intracranial PC-9 (EGFR del 19) | 3 mg/kg, once daily | Significant tumor regression | |
| Mobocertinib | EGFR ASV Mutant Murine Model | 30 mg/kg, once daily | 77% TGI |
| EGFR ASV Mutant Murine Model | 50 mg/kg, once daily | 19% tumor regression | |
| Amivantamab | EGFR Exon 20 Insertion PDX | Not specified | Superior to cetuximab and poziotinib |
| BDTX-189 | EGFR Exon 20 Insertion PDX | Not specified | Dose-dependent tumor inhibition and regression |
Clinical Performance: Efficacy and Safety in Patients
ORIC-114 is currently being evaluated in a Phase 1/1b clinical trial (NCT05315700) in patients with advanced solid tumors harboring EGFR or HER2 alterations. Initial results have been promising, demonstrating both systemic and CNS activity.
Clinical Efficacy: Objective Response Rates (ORR)
The Objective Response Rate (ORR) is the proportion of patients with a partial or complete response to therapy. The table below compares the ORR of ORIC-114 with other approved or investigational therapies for EGFR exon 20 insertion-mutated NSCLC.
| Compound | Patient Population | Objective Response Rate (ORR) | CNS ORR |
| ORIC-114 (Enozertinib) | 1L EGFR Exon 20 NSCLC (80 mg QD) | 67% (Best ORR) | 100% (Confirmed, BICR-RANO)[1] |
| 2L EGFR Exon 20 NSCLC (80 mg QD) | 45% (Confirmed)[1] | Not Reported | |
| Previously treated EGFR Exon 20 (amivantamab-pretreated, 75 mg QD) | 67% | Confirmed CNS complete response in one patient[2] | |
| Mobocertinib | Previously treated, platinum-based chemotherapy | 26% (IRC), 35% (Investigator)[3] | Not Reported |
| Previously treated, EGFR TKI | 23% (IRC), 32% (Investigator)[3] | Not Reported | |
| Amivantamab | Post-platinum, EGFR Exon 20 NSCLC | 37-40% | Not Reported |
| Osimertinib (160 mg) | EGFR Exon 20 Mutant NSCLC | 24-28%[4][5] | Not Reported |
| BDTX-1535 (Silevertinib) | 1L Non-classical EGFR mutations | 60% | 86% |
| Recurrent EGFRm NSCLC (osimertinib-resistant) | 42% | Not Reported |
Safety and Tolerability Profile
A favorable safety profile is crucial for the translational potential of any new therapeutic. ORIC-114 has been generally well-tolerated in clinical trials, with most treatment-related adverse events (TRAEs) being Grade 1 or 2.
| Compound | Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs |
| ORIC-114 (Enozertinib) | Mostly Grade 1-2 TRAEs[6] | Low rates of discontinuation[1] |
| Mobocertinib | Diarrhea (83%), nausea (43%), rash (33%), vomiting (26%)[7] | Diarrhea (21%)[7] |
| Amivantamab | Rash (67%), paronychia (67%), hypoalbuminemia (59%), infusion-related reactions (56%)[8] | Thrombosis, bone marrow suppression, skin/soft tissue infections[9] |
| Osimertinib | Diarrhea (40-76%), rash (39%), fatigue (67%), decreased platelets (67%)[4][10] | Fatigue (10%), anemia (10%), prolonged QTc (10%) at 160mg dose[4] |
| BDTX-1535 (Silevertinib) | Rash (70%), diarrhea (35%), stomatitis, paronychia, nausea, fatigue | Rash (19% at higher doses)[11] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and a typical preclinical experimental workflow.
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of ORIC-114.
Caption: A typical experimental workflow for preclinical evaluation of ORIC-114.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., ORIC-114, comparators) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
CellTiter-Glo Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) or luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells from culture, wash, and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).
-
Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID) in a pathogen-free environment for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells into the flank of each mouse. For intracranial models, stereotactically inject cells into the brain.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers two to three times per week.
-
Randomization and Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compounds (e.g., ORIC-114) and vehicle control orally or via the specified route at the predetermined dose and schedule.
-
Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
Western Blot for Phosphorylated EGFR/HER2
-
Cell Lysis: Treat cultured cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for phosphorylated EGFR (pEGFR) or HER2 (pHER2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of pEGFR/pHER2.
Conclusion
The preclinical and early clinical data for ORIC-114 suggest a promising therapeutic with a potential best-in-class profile for patients with EGFR/HER2 exon 20 insertion-mutated solid tumors. Its high potency, selectivity, and, most notably, its brain-penetrant properties, position it as a significant advancement over existing therapies, particularly for patients with CNS metastases. The ongoing clinical trials will be crucial in further defining its efficacy and safety profile and solidifying its translational potential in this challenging patient population. Researchers and clinicians should closely monitor the continued development of this promising agent.
References
- 1. ORIC Pharmaceuticals reports 67% ORR, 100% brain ORR in NSCLC | ORIC Stock News [stocktitan.net]
- 2. Initial Phase 1 Dose Escalation Data of ORIC-114 in Patients with EGFR and HER2 Exon 20 Mutations Demonstrates Potential Best-In-Class Profile | Nasdaq [nasdaq.com]
- 3. targetedonc.com [targetedonc.com]
- 4. targetedonc.com [targetedonc.com]
- 5. High dose osimertinib in patients with advanced stage EGFR exon 20 mutation-positive NSCLC: Results from the phase 2 multicenter POSITION20 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oricpharma.com [oricpharma.com]
- 7. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Cementitious Grouting Compounds
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the safe disposal of cement-based grouting materials, often identified by product codes such as GP2 or with numerical identifiers like -114. These compounds, typically a mixture of Portland cement, graded fillers, and chemical additives, require specific handling due to their chemical properties.[1][2]
Personal Protective Equipment (PPE)
Before handling any cementitious grouting material, it is crucial to be equipped with the appropriate Personal Protective Equipment to prevent skin and eye irritation, as well as respiratory issues.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Tightly fitting with side shields to protect against dust and splashes.[1][3] |
| Hand Protection | Impervious gloves | PVC or rubber gloves are recommended to prevent skin contact.[1][4] |
| Respiratory Protection | Dust mask or respirator | An approved dust mask must be worn in areas with insufficient ventilation to avoid inhaling dust particles.[1][3][4] |
| Clothing | Protective clothing | Remove any contaminated clothing immediately and wash it before reuse.[1][5] |
Spillage and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely. The disposal of these materials must be handled with care to prevent environmental contamination.
Spill Response:
-
Dry Spills:
-
Wet Spills (Slurry):
Disposal of Waste Material:
Cement-based grouts should be disposed of as special waste.[1] It is critical to prevent these materials from entering drains, sewers, or water courses.[3][4]
| Waste Type | Disposal Method |
| Unused Dry Powder | Collect in a sealed container and dispose of in accordance with national and local regulations for special waste. |
| Cured/Solidified Material | Once hardened, the material is generally considered more stable.[3] However, it should still be disposed of in accordance with local regulations. The hardened product is not biodegradable.[5] |
| Contaminated Materials | Absorbent materials, contaminated clothing, and cleaning residues should be placed in sealed containers and disposed of as special waste. |
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for the handling and disposal of cementitious grouting compounds in a laboratory setting.
References
Navigating the Safe Handling of GP2-114: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of GP2-114, a catecholamine motility mimetic utilized in the study of cardiovascular conditions. Adherence to these guidelines is critical for maintaining a safe research environment and ensuring the integrity of experimental outcomes.
This compound, identified by its CAS number 130783-39-0 and the chemical name (1-(3,4-dihydroxyphenyl)-2-[3-(4-carbamyl phenyl)-1-methyl-propylamino] ethanol), is a research compound that requires careful handling. As a catecholamine mimetic, it is designed to interact with biological systems and should be treated with the appropriate precautions.
Personal Protective Equipment (PPE) and Essential Safety Measures
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated, a risk assessment should be conducted to determine if a respirator is necessary. |
Beyond PPE, standard laboratory safety practices are crucial. A well-ventilated workspace is essential. An emergency eyewash station and safety shower must be readily accessible and regularly tested.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and CAS number on the label match the order.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Preparation and Handling
-
Area Preparation: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: If working with a powdered form, conduct these activities in a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate any potential hazards.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean: Wearing appropriate PPE, carefully clean the affected area.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is a critical final step.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal Request: Follow your institution's established procedures for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Understanding the Mechanism: Signaling Pathway of a β-Adrenoceptor Agonist
This compound is known to act as a β-adrenoceptor agonist. This class of compounds initiates a signaling cascade within cells, primarily through the activation of G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling pathway activated by a β-adrenoceptor agonist.
This simplified diagram illustrates how the binding of an agonist like this compound to a β-adrenergic receptor initiates a cascade of intracellular events, ultimately leading to a physiological response. This understanding is crucial for designing and interpreting experiments involving this compound.
By adhering to these safety protocols and understanding the compound's mechanism of action, researchers can confidently and safely incorporate this compound into their studies, contributing to the advancement of cardiovascular research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
